Product packaging for N-Methyl-3-(p-tolyloxy)propan-1-amine(Cat. No.:CAS No. 915923-08-9)

N-Methyl-3-(p-tolyloxy)propan-1-amine

Cat. No.: B1359242
CAS No.: 915923-08-9
M. Wt: 179.26 g/mol
InChI Key: CXCMQFLZQKLNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methyl-3-(p-tolyloxy)propan-1-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B1359242 N-Methyl-3-(p-tolyloxy)propan-1-amine CAS No. 915923-08-9

Properties

IUPAC Name

N-methyl-3-(4-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)13-9-3-8-12-2/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCMQFLZQKLNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629786
Record name N-Methyl-3-(4-methylphenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-08-9
Record name N-Methyl-3-(4-methylphenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-(4-methylphenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methyl-3-(p-tolyloxy)propan-1-amine from p-cresol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for N-Methyl-3-(p-tolyloxy)propan-1-amine, a molecule of interest in medicinal chemistry and drug discovery, starting from the readily available precursor, p-cresol. The synthesis involves a three-step sequence: Williamson ether synthesis, mesylation of the resulting alcohol, and subsequent nucleophilic substitution with methylamine.

This document details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic workflow to aid in understanding and replication. The methodologies provided are based on established and reliable chemical transformations.

Overall Synthetic Scheme

The synthesis of this compound from p-cresol can be efficiently achieved through the following three-step pathway:

  • Step 1: Williamson Ether Synthesis - Reaction of p-cresol with 3-chloro-1-propanol in the presence of a base to yield 3-(p-tolyloxy)propan-1-ol.

  • Step 2: Mesylation - Conversion of the hydroxyl group of 3-(p-tolyloxy)propan-1-ol to a good leaving group by reaction with methanesulfonyl chloride to form 3-(p-tolyloxy)propyl methanesulfonate.

  • Step 3: Nucleophilic Substitution - Displacement of the mesylate group with methylamine to afford the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 3-(p-tolyloxy)propan-1-ol

This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1][2]

Reaction:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
p-Cresol108.1410.81 g0.10
3-Chloro-1-propanol94.5410.40 g0.11
Sodium Hydroxide40.004.40 g0.11
Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • To a stirred solution of p-cresol (10.81 g, 0.10 mol) in 100 mL of DMF in a 250 mL round-bottom flask, add sodium hydroxide (4.40 g, 0.11 mol) portion-wise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 1 hour to ensure the complete formation of the sodium p-cresolate salt.

  • Add 3-chloro-1-propanol (10.40 g, 0.11 mol) dropwise to the reaction mixture.

  • Raise the temperature to 90°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-(p-tolyloxy)propan-1-ol as a colorless oil.

Quantitative Data:

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
3-(p-tolyloxy)propan-1-ol166.2216.6214.1385

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.09 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 4.08 (t, J=6.0 Hz, 2H), 3.85 (t, J=6.0 Hz, 2H), 2.29 (s, 3H), 2.05 (p, J=6.0 Hz, 2H), 1.75 (br s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 156.8, 130.0, 129.8, 114.5, 67.5, 61.5, 32.0, 20.5.

Step 2: Synthesis of 3-(p-tolyloxy)propyl methanesulfonate

The hydroxyl group is converted to a mesylate to facilitate nucleophilic substitution.

Reaction:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-(p-tolyloxy)propan-1-ol166.2214.13 g0.085
Methanesulfonyl Chloride114.5510.70 g0.094
Triethylamine101.1912.90 mL0.094
Dichloromethane (DCM)84.93150 mL-

Procedure:

  • Dissolve 3-(p-tolyloxy)propan-1-ol (14.13 g, 0.085 mol) in 150 mL of dry DCM in a 500 mL round-bottom flask and cool to 0°C in an ice bath.

  • Add triethylamine (12.90 mL, 0.094 mol) to the solution.

  • Add methanesulfonyl chloride (10.70 g, 0.094 mol) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding 100 mL of cold water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-(p-tolyloxy)propyl methanesulfonate as a light yellow oil. This product is often used in the next step without further purification.

Quantitative Data:

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
3-(p-tolyloxy)propyl methanesulfonate244.3120.7719.7395

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.09 (d, J=8.4 Hz, 2H), 6.81 (d, J=8.4 Hz, 2H), 4.45 (t, J=6.4 Hz, 2H), 4.01 (t, J=5.8 Hz, 2H), 3.00 (s, 3H), 2.28 (s, 3H), 2.22 (p, J=6.1 Hz, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 156.5, 130.1, 129.9, 114.5, 68.2, 65.8, 37.3, 29.2, 20.5.

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the mesylate is displaced by methylamine.

Reaction:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-(p-tolyloxy)propyl methanesulfonate244.3119.73 g0.081
Methylamine (40% in H₂O)31.0625 mL~0.29
Tetrahydrofuran (THF)72.11100 mL-

Procedure:

  • In a sealed pressure vessel, dissolve 3-(p-tolyloxy)propyl methanesulfonate (19.73 g, 0.081 mol) in 100 mL of THF.

  • Add an excess of aqueous methylamine solution (40%, 25 mL).

  • Seal the vessel and heat the mixture to 70°C for 24 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add 100 mL of diethyl ether and 100 mL of water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and extract with 1M HCl (3 x 50 mL).

  • Cool the acidic aqueous extracts in an ice bath and basify to pH > 12 with 4M NaOH.

  • Extract the liberated amine with dichloromethane (3 x 75 mL).

  • Combine the DCM extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Quantitative Data:

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
This compound179.2614.5211.3378

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.08 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 3.98 (t, J=6.2 Hz, 2H), 2.85 (t, J=7.0 Hz, 2H), 2.48 (s, 3H), 2.29 (s, 3H), 1.98 (p, J=6.6 Hz, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 156.9, 129.9, 129.7, 114.4, 66.8, 49.5, 36.2, 30.0, 20.5.

  • MS (ESI): m/z 180.1 [M+H]⁺.

Mandatory Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reagents1 cluster_reagents2 cluster_reagents3 p_cresol p-Cresol intermediate1 3-(p-tolyloxy)propan-1-ol p_cresol->intermediate1 Step 1: Williamson Ether Synthesis intermediate2 3-(p-tolyloxy)propyl methanesulfonate intermediate1->intermediate2 Step 2: Mesylation final_product This compound intermediate2->final_product Step 3: Nucleophilic Substitution reagent1 3-Chloro-1-propanol, NaOH, DMF reagent2 MsCl, Et3N, DCM reagent3 CH3NH2, THF

Caption: Synthetic pathway from p-cresol to the target compound.

This technical guide outlines a robust and reproducible synthesis of this compound. The procedures are based on well-established organic chemistry principles and can be adapted for various scales of production. The provided data and visualizations are intended to support researchers in the successful execution of this synthesis.

References

Spectroscopic Characterization of N-Methyl-3-(p-tolyloxy)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of N-Methyl-3-(p-tolyloxy)propan-1-amine, a molecule of significant interest in pharmaceutical development, often identified as a related compound to Atomoxetine. This document outlines the expected spectroscopic data, detailed experimental protocols for its acquisition, and a logical workflow for its characterization.

Compound Identification

ParameterValue
Systematic Name This compound
Synonyms Atomoxetine Related Compound C
Molecular Formula C₁₇H₂₁NO
Molecular Weight 255.36 g/mol
CAS Number 56161-78-5 (free base)

Spectroscopic Data Summary

The following tables summarize the representative spectroscopic data for this compound. This data is compiled based on the known chemical structure and typical values observed for similar compounds.

Infrared (IR) Spectroscopy
Wave Number (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (Secondary Amine)
3050-3000MediumC-H Stretch (Aromatic)
2950-2800StrongC-H Stretch (Aliphatic)
~1600, ~1500, ~1450Medium-StrongC=C Stretch (Aromatic Ring)
~1240StrongC-O-C Stretch (Aryl Ether)
~1100StrongC-N Stretch
~820StrongC-H Bend (p-disubstituted benzene)
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.40-7.20m5HAr-H (Phenyl)
~7.05d2HAr-H (Tolyl, ortho to -O)
~6.80d2HAr-H (Tolyl, meta to -O)
~5.20dd1HO-CH
~2.80t2HCH ₂-N
~2.45s3HN-CH
~2.30s3HAr-CH
~2.10m2HCH ₂-CH₂-N
~1.50br s1HN-H
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Solvent: CDCl₃

Chemical Shift (ppm)Assignment
~156Ar-C -O (Tolyl)
~142Ar-C (Phenyl, ipso)
~130Ar-C -CH₃ (Tolyl)
~129Ar-C H (Tolyl)
~128Ar-C H (Phenyl)
~127Ar-C H (Phenyl)
~126Ar-C H (Phenyl)
~116Ar-C H (Tolyl)
~78O-C H
~49C H₂-N
~36N-C H₃
~35C H₂-CH₂-N
~20Ar-C H₃
Mass Spectrometry (MS)
m/zIon
256.17[M+H]⁺
255.16[M]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is utilized.

  • Sample Preparation : A small amount of the solid sample is compressed with potassium bromide (KBr) to form a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent.

  • Data Acquisition : The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • ¹H NMR Data Acquisition : The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for pulse sequence, acquisition time, and relaxation delay are used.

  • ¹³C NMR Data Acquisition : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is employed. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition : For LC-MS, the sample solution is injected into the LC system, and the eluent is introduced into the mass spectrometer. The mass spectrum is recorded in a positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization process.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Details cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group ID IR->IR_Data H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS_Data Molecular Weight and Formula MS->MS_Data NMR_Data Structural Elucidation H_NMR->NMR_Data C_NMR->NMR_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation Logical_Relationship cluster_properties Spectroscopic Properties cluster_techniques Analytical Techniques Structure Chemical Structure (C₁₇H₂₁NO) Functional_Groups Functional Groups (Amine, Ether, Aromatic Rings) Structure->Functional_Groups Connectivity Atom Connectivity (¹H-¹H, ¹³C-¹H) Structure->Connectivity Molecular_Mass Molecular Mass (m/z) Structure->Molecular_Mass IR_Tech IR Spectroscopy Functional_Groups->IR_Tech NMR_Tech NMR Spectroscopy Connectivity->NMR_Tech MS_Tech Mass Spectrometry Molecular_Mass->MS_Tech

Physicochemical Properties of Atomoxetine and its Para-Methyl Derivative: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Atomoxetine, a selective norepinephrine reuptake inhibitor. Due to the limited availability of public data for p-Methyl Atomoxetine, this document focuses primarily on the parent compound, Atomoxetine, with p-Methyl Atomoxetine presented as a related compound for which data is sparse.

Comparative Physicochemical Data

A summary of the available quantitative data for Atomoxetine and the limited information for p-Methyl Atomoxetine is presented below. This allows for a direct comparison of their fundamental chemical and physical characteristics.

PropertyAtomoxetinep-Methyl Atomoxetine Hydrochloride
IUPAC Name (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine[1][2]N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride[3]
Synonyms Strattera, Tomoxetine[4][5]Atomoxetine Related Compound C[3]
CAS Number 83015-26-3[1]873310-31-7[3][]
Molecular Formula C₁₇H₂₁NO[1]C₁₈H₂₂ClNO
Molecular Weight 255.35 g/mol [1]291.82 g/mol (as hydrochloride salt)[5]
Melting Point 161-165 ºC[1]163-168°C (as hydrochloride salt)[5]
Solubility 27.8 mg/mL in water (as hydrochloride)[1][5]Data not available
logP 3.7[1]Data not available
pKa (Strongest Basic) 10.1[1]Data not available

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols applicable to small molecules like Atomoxetine.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the thermodynamic solubility of a compound.

Methodology:

  • An excess amount of the solid compound is added to a vial containing a known volume of water or a relevant buffer solution.

  • The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The solubility is reported in units of mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is also the traditional approach for measuring the logP value, which is a measure of a compound's lipophilicity.

Methodology:

  • A solution of the compound is prepared in either n-octanol or water.

  • A known volume of this solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

  • The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.

  • The funnel is then left to stand to allow for complete phase separation.

  • A sample is taken from each phase (aqueous and octanol).

  • The concentration of the compound in each sample is quantified using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Determination of pKa

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

  • A known amount of the compound is dissolved in a specific volume of water, often with a co-solvent if the compound has low aqueous solubility.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is used as the titrant.

  • The titrant is added incrementally to the solution of the compound.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

  • The pKa value is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Signaling Pathway of Atomoxetine

Atomoxetine's therapeutic effect in Attention-Deficit/Hyperactivity Disorder (ADHD) is primarily attributed to its action as a selective norepinephrine reuptake inhibitor.[7][8] This action increases the concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[7][9] The elevated norepinephrine levels are thought to enhance downstream signaling cascades that modulate attention and behavior.

Atomoxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NE_transporter Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NE_transporter->NE_reuptake Facilitates Atomoxetine Atomoxetine Atomoxetine->NE_transporter Inhibits NE_synapse->NE_transporter Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Binds to Signaling_cascade Downstream Signaling Cascade Adrenergic_receptor->Signaling_cascade Activates Neuronal_response Modulation of Neuronal Activity (Improved Attention) Signaling_cascade->Neuronal_response Leads to

Caption: Mechanism of action of Atomoxetine in the neuronal synapse.

Experimental Workflow for Physicochemical Profiling

The process of characterizing the physicochemical properties of a new chemical entity involves a logical sequence of experiments. A generalized workflow is depicted below.

Physicochemical_Profiling_Workflow cluster_synthesis Compound Synthesis & Purification cluster_profiling Physicochemical Profiling cluster_analysis Data Analysis & Interpretation Compound Synthesized Compound Purification Purification (e.g., Chromatography) Compound->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubility Aqueous Solubility (Shake-Flask) Characterization->Solubility LogP Lipophilicity (logP) (Shake-Flask) Characterization->LogP pKa Ionization Constant (pKa) (Potentiometric Titration) Characterization->pKa MeltingPoint Melting Point (DSC or Melting Point Apparatus) Characterization->MeltingPoint Data_Compilation Data Compilation and Tabulation Solubility->Data_Compilation LogP->Data_Compilation pKa->Data_Compilation MeltingPoint->Data_Compilation Structure_Property Structure-Property Relationship Analysis Data_Compilation->Structure_Property Drug_Likeness Assessment of 'Drug-Likeness' Structure_Property->Drug_Likeness

References

N-Methyl-3-(p-tolyloxy)propan-1-amine as a potential norepinephrine reuptake inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information. N-Methyl-3-(p-tolyloxy)propan-1-amine is primarily documented as a related compound and potential impurity of Atomoxetine. Direct and extensive pharmacological studies on its activity as a norepinephrine reuptake inhibitor are not widely available in peer-reviewed literature. The information presented herein is for research and informational purposes only.

Introduction

This compound is a phenylpropanolamine derivative and a close structural analog of Atomoxetine, a well-established selective norepinephrine reuptake inhibitor (NRI) used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Structurally, it is the para-substituted isomer of Atomoxetine, which is the ortho-substituted isomer. Given this close structural similarity, this compound is hypothesized to exhibit inhibitory activity at the norepinephrine transporter (NET).

This technical guide provides a comprehensive overview of the available information on this compound, its relationship to Atomoxetine, and detailed experimental protocols for assessing its potential as a norepinephrine reuptake inhibitor. Due to the limited direct data on the target compound, data for Atomoxetine is provided as a key reference point for potential biological activity.

Chemical and Physical Properties

A summary of the chemical and physical properties of this compound hydrochloride is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

PropertyValueSource(s)
Chemical Name N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride[2][3]
Synonyms Atomoxetine Related Compound C, p-Methyl Atomoxetine hydrochloride[2][3]
CAS Number 873310-31-7[2][3]
Molecular Formula C₁₇H₂₂ClNO[3]
Molecular Weight 291.82 g/mol [3]

Potential Pharmacological Profile: A Comparative Analysis with Atomoxetine

Table 2: In Vitro Pharmacological Profile of Atomoxetine

ParameterTransporterValue (nM)Source(s)
Ki hNET5[4]
hSERT77[4]
hDAT1451[4]
IC50 (in vivo, Monkey Plasma) NET31 ± 10 ng/mL[2]
SERT99 ± 21 ng/mL[2]

The high affinity and selectivity of Atomoxetine for hNET suggest that this compound may also possess significant NRI activity. However, the positional change of the methyl group from the ortho to the para position on the phenoxy ring could influence its binding affinity and selectivity profile. Experimental validation is crucial to determine the precise pharmacological characteristics of this compound.

Experimental Protocols for Assessing Norepinephrine Reuptake Inhibitor Activity

To evaluate the potential of this compound as a norepinephrine reuptake inhibitor, a series of in vitro assays can be employed. The following are detailed methodologies for key experiments.

Cell-Based Norepinephrine Reuptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled or fluorescent norepinephrine into cells endogenously expressing or recombinantly overexpressing the norepinephrine transporter.

4.1.1 Materials

  • Cell Line: Human neuroblastoma SK-N-BE(2)C cells (endogenously expressing hNET) or HEK-293 cells stably transfected with the human norepinephrine transporter (hNET-HEK293).[5]

  • Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic for transfected cells).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4).[5]

  • Radioligand: [³H]Norepinephrine ([³H]NE).

  • Test Compound: this compound hydrochloride dissolved in a suitable solvent (e.g., DMSO).

  • Reference Inhibitor: Desipramine or Atomoxetine.

  • Scintillation Cocktail.

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS) in phosphate-buffered saline (PBS).

  • Collagen or Poly-D-lysine coated 24- or 96-well plates.

4.1.2 Procedure

  • Cell Plating: Seed the cells onto coated microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 200,000 cells/well for a 24-well plate) and incubate overnight.[5]

  • Assay Preparation: On the day of the assay, remove the culture medium and gently wash the cells with KRH assay buffer. Add KRH buffer to each well and allow the plates to equilibrate at room temperature for 15-20 minutes.[5]

  • Compound Addition: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. Add the compound solutions to the respective wells. For total uptake wells, add buffer with vehicle. For non-specific uptake wells, add a high concentration of the reference inhibitor (e.g., 5 µM desipramine).[5]

  • Initiation of Uptake: Add [³H]NE to each well to a final concentration near its Km value for the transporter (e.g., ~400 nM for SK-N-BE(2)C cells) to initiate the uptake reaction.[5]

  • Incubation: Incubate the plates for a short period at room temperature or 37°C (e.g., 5-15 minutes).[6]

  • Termination of Uptake: Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.[6]

  • Cell Lysis: Lyse the cells by adding the lysis buffer to each well and incubating overnight.[6]

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4.1.3 Data Analysis The percentage inhibition of [³H]NE uptake at each concentration of the test compound is calculated. The IC50 value (the concentration of the compound that inhibits 50% of specific uptake) is then determined by non-linear regression analysis of the concentration-response curve using software such as GraphPad Prism.

Synaptosomal [³H]Norepinephrine Uptake Assay

This assay utilizes synaptosomes, which are resealed nerve terminals isolated from brain tissue, providing a more physiologically relevant ex vivo model.

4.2.1 Materials

  • Tissue: Fresh or frozen rodent brain tissue (e.g., cerebral cortex or hippocampus).

  • Homogenization Buffer: 0.32 M sucrose solution, ice-cold.

  • Assay Buffer: As described in section 4.1.1.

  • Radioligand: [³H]Norepinephrine.

  • Test and Reference Compounds.

  • Glass-fiber filters.

  • Vacuum filtration manifold.

  • Scintillation Counter and Cocktail.

4.2.2 Procedure

  • Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer using a Dounce homogenizer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosomal fraction. Resuspend the pellet in the assay buffer.[7]

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA or Bradford assay).

  • Assay Incubation: In test tubes, combine the synaptosomal suspension, assay buffer, and serial dilutions of the test compound or reference inhibitor. Pre-incubate for a short period at 37°C.

  • Initiation of Uptake: Add [³H]NE to each tube to start the uptake.

  • Incubation: Incubate for a defined time (e.g., 5-10 minutes) at 37°C.

  • Termination and Filtration: Stop the reaction by adding a large volume of ice-cold assay buffer and rapidly filtering the contents of each tube through a glass-fiber filter using a vacuum manifold. Wash the filters several times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity.

4.2.3 Data Analysis Similar to the cell-based assay, calculate the percentage inhibition and determine the IC50 value from the concentration-response curve.

Norepinephrine Transporter (NET) Binding Affinity Assay

This assay measures the direct binding of a compound to the norepinephrine transporter, typically through competition with a known radioligand that binds to the transporter.

4.3.1 Materials

  • Membrane Preparation: Cell membranes prepared from hNET-expressing cells or rodent brain tissue.

  • Radioligand: [³H]Nisoxetine, a selective NET ligand.[8]

  • Assay Buffer: e.g., 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.

  • Test and Reference Compounds.

  • Glass-fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding).

  • Vacuum filtration manifold and scintillation counter.

4.3.2 Procedure

  • Membrane Preparation: Homogenize hNET-expressing cells or brain tissue in ice-cold buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in the assay buffer.

  • Binding Reaction: In test tubes, combine the membrane preparation, [³H]Nisoxetine (at a concentration near its Kd), and serial dilutions of the test compound. For total binding, add vehicle. For non-specific binding, add a high concentration of a competing ligand (e.g., desipramine).

  • Incubation: Incubate the tubes, typically at 4°C or room temperature, for a sufficient time to reach equilibrium (e.g., 1-3 hours).[1]

  • Termination and Filtration: Terminate the binding by rapid vacuum filtration through pre-soaked glass-fiber filters. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

4.3.3 Data Analysis Calculate the percentage inhibition of specific [³H]Nisoxetine binding at each concentration of the test compound. Determine the IC50 value from the concentration-response curve. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of norepinephrine reuptake inhibitors.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) in Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Signal Transduction NRI N-Methyl-3-(p-tolyloxy) propan-1-amine (NRI) NRI->NET Inhibition

Caption: Norepinephrine signaling pathway at the synapse and the inhibitory action of a potential NRI.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Cells 1. Plate hNET-expressing cells in 96-well plate Incubate_Overnight 2. Incubate overnight Plate_Cells->Incubate_Overnight Wash_Cells 3. Wash cells with assay buffer Incubate_Overnight->Wash_Cells Add_Compound 4. Add test compound (this compound) Wash_Cells->Add_Compound Add_Radioligand 5. Add [3H]Norepinephrine to initiate uptake Add_Compound->Add_Radioligand Incubate 6. Incubate for 5-15 min Add_Radioligand->Incubate Terminate_Uptake 7. Terminate uptake and wash cells Incubate->Terminate_Uptake Lyse_Cells 8. Lyse cells Terminate_Uptake->Lyse_Cells Scintillation_Count 9. Perform scintillation counting Lyse_Cells->Scintillation_Count Calculate_IC50 10. Calculate % inhibition and determine IC50 Scintillation_Count->Calculate_IC50

Caption: Experimental workflow for a cell-based norepinephrine reuptake assay.

Structural_Relationship cluster_structures Chemical Structures Atomoxetine Atomoxetine (ortho-tolyloxy) Atomoxetine_Structure [Image of Atomoxetine structure] Target_Compound This compound (para-tolyloxy) Target_Structure [Image of N-Methyl-3-(p-tolyloxy) propan-1-amine structure] Atomoxetine_Structure->Target_Structure Isomeric Relationship (Positional Isomers)

Caption: Structural relationship between Atomoxetine and this compound.

Conclusion

This compound is a compound of significant interest due to its close structural relationship with the potent and selective norepinephrine reuptake inhibitor, Atomoxetine. While direct pharmacological data for this para-isomer is scarce in publicly available literature, its chemical structure strongly suggests the potential for NRI activity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its affinity for the norepinephrine transporter and its functional activity as a reuptake inhibitor. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine its potential as a novel therapeutic agent or research tool.

References

In Vitro Pharmacological Profile of N-Methyl-3-(p-tolyloxy)propan-1-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: N-Methyl-3-(p-tolyloxy)propan-1-amine, also known as p-Tolyloxy Atomoxetine or Atomoxetine EP Impurity C, is a structural isomer and a known process impurity of the selective norepinephrine reuptake inhibitor, Atomoxetine.[1][2][3][4] While the pharmacological profile of Atomoxetine is well-documented, publicly available in vitro pharmacological data for its para-substituted isomer, this compound, is notably scarce. This technical guide aims to collate and present the currently available information and highlight the significant gaps in our understanding of its specific biological activity.

Introduction

This compound is a tertiary amine that is structurally very similar to Atomoxetine, differing only in the position of the methyl group on the phenoxy ring (para- versus ortho-).[2] As a registered impurity in the European Pharmacopoeia (EP) for Atomoxetine, its characterization is important for pharmaceutical quality control.[1] However, a comprehensive understanding of its distinct pharmacological properties is crucial for a complete safety and efficacy assessment of Atomoxetine formulations. Positional isomers of pharmacologically active compounds can exhibit significantly different binding affinities, functional activities, and toxicological profiles.

Quantitative Pharmacological Data

A comprehensive search of the scientific literature and pharmacological databases for in vitro quantitative data for this compound did not yield specific binding affinities (Kᵢ), inhibition constants (IC₅₀), or efficacy values (EC₅₀) for a range of biological targets, including monoamine transporters (NET, SERT, DAT) and various G-protein coupled receptors.

For context, the parent compound, Atomoxetine, is a potent and selective inhibitor of the norepinephrine transporter (NET), with a reported Kᵢ value of approximately 4.5 nM.[1] It exhibits significantly lower affinity for the serotonin and dopamine transporters. The lack of comparable data for the p-tolyloxy isomer prevents a direct comparative analysis of their pharmacological profiles.

Table 1: In Vitro Pharmacological Data for this compound

TargetAssay TypeSpeciesValueReference
Norepinephrine Transporter (NET)Data Not Available---
Serotonin Transporter (SERT)Data Not Available---
Dopamine Transporter (DAT)Data Not Available---
Other Receptors/EnzymesData Not Available---

This table is intentionally left blank as no specific quantitative data could be retrieved from the available literature.

Postulated Biological Activity and Signaling Pathways

Given its structural similarity to Atomoxetine, it is hypothesized that this compound may also interact with the norepinephrine transporter. Inhibition of NET would lead to an increase in the synaptic concentration of norepinephrine, which in turn would modulate downstream signaling pathways.

The primary signaling pathway associated with norepinephrine transporter inhibition involves the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA) and the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

Below is a generalized diagram of the norepinephrine transporter signaling pathway that would likely be affected by a NET inhibitor.

NET_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse_pre NE NE_vesicle->NE_synapse_pre Release NE_synapse_cleft NE NE_synapse_pre->NE_synapse_cleft NET Norepinephrine Transporter (NET) Compound This compound (Hypothetical Target) Compound->NET Inhibition NE_synapse_cleft->NET Reuptake Adrenergic_R Adrenergic Receptor NE_synapse_cleft->Adrenergic_R Binding G_Protein G-Protein Adrenergic_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: Hypothetical signaling pathway of norepinephrine and the potential inhibitory action of this compound on the norepinephrine transporter.

Experimental Protocols

As no specific in vitro pharmacological studies for this compound were found, this section outlines the general and widely accepted experimental protocols that would be necessary to determine its pharmacological profile.

Radioligand Binding Assays

These assays are essential for determining the binding affinity of a compound to a specific receptor or transporter.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

General Protocol:

  • Membrane Preparation: Cell membranes expressing the transporter of interest (e.g., from HEK293 cells stably transfected with human NET, SERT, or DAT) are prepared.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with appropriate salts) is used.

  • Radioligand: A specific radiolabeled ligand for the target transporter is selected (e.g., [³H]Nisoxetine for NET).

  • Incubation: The cell membranes, radioligand, and various concentrations of the test compound (this compound) are incubated to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes (Expressing Target Transporter) Start->Membrane_Prep Incubation Incubate: - Membranes - Radioligand - Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Bound Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Caption: A generalized workflow for a radioligand binding assay to determine binding affinity.

Functional Assays (Transporter Uptake Assays)

Functional assays measure the biological effect of a compound on its target. For transporters, this typically involves measuring the uptake of a substrate.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting norepinephrine uptake.

General Protocol:

  • Cell Culture: Cells stably expressing the transporter of interest (e.g., HEK293-hNET) are cultured in appropriate plates.

  • Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound.

  • Substrate Addition: A radiolabeled substrate (e.g., [³H]Norepinephrine) is added to initiate the uptake reaction.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination: Uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC₅₀) is determined.

Conclusion and Future Directions

To ensure a comprehensive understanding of the safety and pharmacology of Atomoxetine and its related substances, further research is imperative. The experimental protocols outlined in this guide provide a clear roadmap for the in vitro characterization of this compound. Such studies would be invaluable to researchers, clinicians, and regulatory bodies in assessing the full pharmacological landscape of this compound.

References

Investigating the Metabolic Pathways of p-Methyl Atomoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific studies on the metabolic pathways of p-Methyl Atomoxetine. The following guide is based on the well-documented metabolism of its parent compound, atomoxetine, and proposes a putative metabolic framework for p-Methyl Atomoxetine based on structural analogy. All quantitative data and experimental protocols are derived from studies on atomoxetine and should be considered as a starting point for investigations into p-Methyl Atomoxetine.

Introduction

Atomoxetine, a selective norepinephrine reuptake inhibitor, is primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its metabolism is well-characterized and serves as a robust model for predicting the metabolic fate of its analogues, such as p-Methyl Atomoxetine. The addition of a methyl group to the para position of the phenyl ring is expected to influence the metabolic profile, potentially altering the rate and primary sites of metabolism. This guide outlines the predicted metabolic pathways of p-Methyl Atomoxetine, provides detailed experimental protocols for their investigation, and presents relevant quantitative data from atomoxetine studies for comparative purposes.

Predicted Metabolic Pathways of p-Methyl Atomoxetine

Based on the metabolism of atomoxetine, the major metabolic pathways for p-Methyl Atomoxetine are predicted to be aromatic hydroxylation and N-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes.

Primary Metabolic Pathways
  • Aromatic Hydroxylation: The primary route of metabolism for atomoxetine is hydroxylation at the para-position of the phenyl ring to form 4-hydroxyatomoxetine. This reaction is predominantly catalyzed by CYP2D6. For p-Methyl Atomoxetine, the para-position is blocked by a methyl group. Therefore, hydroxylation is predicted to occur at the ortho-position relative to the phenoxy group, forming a catechol-like metabolite. Alternatively, benzylic hydroxylation of the added methyl group could occur.

  • N-demethylation: A minor pathway for atomoxetine involves the removal of the N-methyl group to form N-desmethylatomoxetine, primarily mediated by CYP2C19. A similar N-demethylation pathway is anticipated for p-Methyl Atomoxetine.

Secondary Metabolic Pathways and Conjugation

The hydroxylated metabolites of atomoxetine are rapidly conjugated with glucuronic acid to form inactive glucuronides, which are then excreted. It is highly probable that the hydroxylated metabolites of p-Methyl Atomoxetine will undergo a similar Phase II conjugation.

The following diagram illustrates the predicted metabolic pathways for p-Methyl Atomoxetine.

pMA p-Methyl Atomoxetine OH_pMA Ortho-hydroxy-p-Methyl Atomoxetine pMA->OH_pMA CYP2D6 (Predicted) BenzylOH_pMA Benzylic-hydroxy-p-Methyl Atomoxetine pMA->BenzylOH_pMA CYP2D6 (Predicted) NDM_pMA N-desmethyl-p-Methyl Atomoxetine pMA->NDM_pMA CYP2C19 (Predicted) Glucuronide Glucuronide Conjugates OH_pMA->Glucuronide UGTs BenzylOH_pMA->Glucuronide UGTs OH_NDM_pMA Hydroxy-N-desmethyl-p-Methyl Atomoxetine NDM_pMA->OH_NDM_pMA CYP2D6 (Predicted) OH_NDM_pMA->Glucuronide UGTs

Figure 1: Predicted Metabolic Pathways of p-Methyl Atomoxetine.

Quantitative Data from Atomoxetine Metabolism Studies

The following table summarizes the kinetic parameters for the formation of the major metabolites of atomoxetine. This data is crucial for designing in vitro metabolism studies for p-Methyl Atomoxetine and for providing a benchmark for comparing its metabolic stability.

MetaboliteEnzymeKm (µM)CLint (µL/min/mg)Reference
4-hydroxyatomoxetineCYP2D62.3103[1]
N-desmethylatomoxetineCYP2C19830.8[1]

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). CLint (intrinsic clearance) is a measure of the catalytic efficiency of an enzyme for a particular substrate.

Experimental Protocols

To investigate the metabolic pathways of p-Methyl Atomoxetine, a series of in vitro and in vivo experiments are required. The following protocols are adapted from studies on atomoxetine.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This experiment aims to identify the primary metabolites of p-Methyl Atomoxetine and to determine the kinetic parameters of their formation.

Methodology:

  • Incubation: Incubate p-Methyl Atomoxetine (at a range of concentrations, e.g., 0.1-100 µM) with pooled HLMs (e.g., 0.5 mg/mL) in the presence of an NADPH-regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

  • Sample Preparation: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify p-Methyl Atomoxetine and its metabolites.

  • Data Analysis: Determine the rate of metabolite formation at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax. Calculate CLint as Vmax/Km.

Cytochrome P450 Reaction Phenotyping

This experiment identifies the specific CYP enzymes responsible for the metabolism of p-Methyl Atomoxetine.

Methodology:

  • Recombinant Human CYPs: Incubate p-Methyl Atomoxetine with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.

  • Chemical Inhibition: Incubate p-Methyl Atomoxetine with HLMs in the presence and absence of selective chemical inhibitors for each major CYP enzyme (e.g., quinidine for CYP2D6, ticlopidine for CYP2C19).

  • Sample Analysis: Analyze the samples by LC-MS/MS to measure the formation of metabolites.

  • Data Interpretation: Significant formation of a metabolite by a specific recombinant CYP or a significant reduction in metabolite formation in the presence of a selective inhibitor indicates the involvement of that enzyme.

The following diagram illustrates the experimental workflow for investigating the in vitro metabolism of p-Methyl Atomoxetine.

Start Start: Investigate p-Methyl Atomoxetine Metabolism HLM_incubation Incubate with Human Liver Microsomes (HLMs) Start->HLM_incubation rhCYP_incubation Incubate with Recombinant Human CYPs Start->rhCYP_incubation Inhibitor_incubation Incubate with HLMs + Selective CYP Inhibitors Start->Inhibitor_incubation LCMS_analysis LC-MS/MS Analysis HLM_incubation->LCMS_analysis rhCYP_incubation->LCMS_analysis Inhibitor_incubation->LCMS_analysis Metabolite_ID Metabolite Identification LCMS_analysis->Metabolite_ID Kinetics Kinetic Parameter Determination (Km, Vmax, CLint) LCMS_analysis->Kinetics Phenotyping CYP Reaction Phenotyping LCMS_analysis->Phenotyping End End: Characterize Metabolic Pathways Metabolite_ID->End Kinetics->End Phenotyping->End

Figure 2: Experimental Workflow for In Vitro Metabolism Studies.

Conclusion

While direct experimental data on the metabolism of p-Methyl Atomoxetine is currently unavailable, the extensive knowledge of atomoxetine's metabolic pathways provides a strong foundation for predicting its metabolic fate. The proposed pathways, centered around aromatic hydroxylation and N-demethylation, are the most probable routes of biotransformation. The provided experimental protocols offer a clear roadmap for researchers to elucidate the specific metabolic pathways, identify the responsible enzymes, and determine the kinetic parameters for p-Methyl Atomoxetine. Such studies are essential for understanding its pharmacokinetic profile, potential for drug-drug interactions, and overall disposition in humans.

References

Unveiling the Molecular Landscape: A Technical Guide to Identifying Potential Biological Targets of p-Methyl Atomoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methyl Atomoxetine, a structural analog of the selective norepinephrine reuptake inhibitor Atomoxetine, represents a novel chemical entity with a yet-to-be-characterized pharmacological profile. This technical guide outlines a comprehensive strategy for the identification and validation of its potential biological targets. Leveraging the extensive knowledge of its parent compound, Atomoxetine, this document details the probable primary and secondary targets, encompassing monoamine transporters and ion channels. We provide in-depth experimental protocols for key assays, including radioligand binding and functional uptake assays, and present a framework for data analysis and interpretation. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to provide a clear visual representation of the proposed research strategy. While specific quantitative data for p-Methyl Atomoxetine is not yet publicly available, this paper serves as a foundational blueprint for its pharmacological investigation.

Introduction

Atomoxetine is a well-established therapeutic agent for the management of Attention-Deficit/Hyperactivity Disorder (ADHD). Its clinical efficacy is primarily attributed to its potent and selective inhibition of the norepinephrine transporter (NET), leading to increased norepinephrine levels in the synaptic cleft, particularly in the prefrontal cortex.[1][2] Atomoxetine also indirectly enhances dopamine signaling in this brain region.[3] Further research has suggested potential interactions with the serotonin transporter (SERT) and the N-methyl-D-aspartate (NMDA) receptor, indicating a more complex pharmacological profile than initially understood.[4]

The introduction of a methyl group at the para position of the phenoxy ring of Atomoxetine to create p-Methyl Atomoxetine necessitates a thorough investigation to elucidate how this structural modification impacts its biological activity. This guide provides a systematic approach to identifying and characterizing the potential molecular targets of this novel compound.

Postulated Biological Targets

Based on the structure-activity relationships of Atomoxetine and related compounds, the following are postulated as primary and secondary biological targets for p-Methyl Atomoxetine.

Primary Target: Norepinephrine Transporter (NET)

The principal hypothesis is that p-Methyl Atomoxetine will retain affinity for the norepinephrine transporter (NET). The para-methylation may alter the binding affinity and selectivity compared to the parent compound.

Secondary Targets
  • Serotonin Transporter (SERT): Atomoxetine has been shown to have some affinity for SERT.[4] The addition of the methyl group could potentially enhance or diminish this interaction.

  • Dopamine Transporter (DAT): While Atomoxetine has a low affinity for DAT, any modulation of this transporter by p-Methyl Atomoxetine should be investigated to assess its selectivity profile.[5]

  • NMDA Receptor: Atomoxetine has been identified as an NMDA receptor antagonist.[4] It is crucial to determine if p-Methyl Atomoxetine shares this property, as it could have significant implications for its therapeutic and side-effect profile.

Quantitative Data Framework

To systematically evaluate the interaction of p-Methyl Atomoxetine with its potential targets, quantitative data should be generated and organized as follows. The table below is a template for presenting the binding affinities (Ki) and functional inhibition (IC50) values that would be determined through the experimental protocols outlined in this guide.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)NET IC50 (nM)SERT IC50 (nM)DAT IC50 (nM)NMDA Receptor IC50 (µM)
Atomoxetine [Example Value][Example Value][Example Value][Example Value][Example Value][Example Value][Example Value]
p-Methyl Atomoxetine [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Table 1: Template for Quantitative Comparison of Binding Affinities and Functional Potencies. This table will be populated with experimental data for p-Methyl Atomoxetine and compared against the known values for Atomoxetine.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the biological targets of p-Methyl Atomoxetine.

Radioligand Binding Assays for Monoamine Transporters (NET, SERT, DAT)

This protocol is designed to determine the binding affinity (Ki) of p-Methyl Atomoxetine for the norepinephrine, serotonin, and dopamine transporters.

4.1.1. Materials and Reagents:

  • Cell membranes prepared from cell lines stably expressing human NET, SERT, or DAT.

  • Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT).

  • Non-labeled inhibitors for determination of non-specific binding (e.g., Desipramine for NET, Fluoxetine for SERT, Cocaine for DAT).

  • p-Methyl Atomoxetine and Atomoxetine (as a comparator).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

4.1.2. Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (p-Methyl Atomoxetine or Atomoxetine).

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays for Monoamine Transporters

This functional assay measures the potency (IC50) of p-Methyl Atomoxetine to inhibit the uptake of neurotransmitters into synaptosomes.

4.2.1. Materials and Reagents:

  • Synaptosomes prepared from specific brain regions of rodents (e.g., prefrontal cortex for NET, striatum for DAT, and hippocampus for SERT).

  • Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.

  • p-Methyl Atomoxetine and Atomoxetine.

  • Krebs-Ringer buffer.

  • Specific uptake inhibitors for defining non-specific uptake.

4.2.2. Procedure:

  • Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound in Krebs-Ringer buffer.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that produces 50% inhibition of the neurotransmitter uptake.

NMDA Receptor Antagonism Assay (Whole-Cell Patch-Clamp)

This electrophysiological assay will determine if p-Methyl Atomoxetine acts as an antagonist at the NMDA receptor.

4.3.1. Materials and Reagents:

  • Cultured neurons (e.g., cortical or hippocampal neurons) or a cell line expressing NMDA receptors.

  • External and internal solutions for patch-clamp recording.

  • NMDA and glycine (co-agonist).

  • p-Methyl Atomoxetine and a known NMDA receptor antagonist (e.g., MK-801) as a positive control.

  • Patch-clamp rig with amplifier and data acquisition system.

4.3.2. Procedure:

  • Cell Preparation: Prepare cultured neurons or transfected cells for whole-cell patch-clamp recording.

  • Baseline Recording: Obtain a stable whole-cell recording and apply NMDA/glycine to elicit a baseline inward current.

  • Drug Application: Perfuse the cells with varying concentrations of p-Methyl Atomoxetine in the presence of NMDA/glycine.

  • Measurement: Measure the peak amplitude of the NMDA-induced current at each concentration of the test compound.

  • Data Analysis: Plot the percentage of inhibition of the NMDA-induced current against the concentration of p-Methyl Atomoxetine to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows relevant to the investigation of p-Methyl Atomoxetine.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE_Released NE NE_Vesicle->NE_Released Action Potential NET Norepinephrine Transporter (NET) NE_Released->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Released->Adrenergic_Receptor Binding pMA p-Methyl Atomoxetine pMA->NET Inhibition Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activation

Caption: Postulated mechanism of p-Methyl Atomoxetine at the noradrenergic synapse.

Experimental_Workflow cluster_0 Target Identification cluster_1 Functional Characterization cluster_2 Data Analysis & Interpretation A Compound Synthesis (p-Methyl Atomoxetine) B Primary Screening: Radioligand Binding Assays (NET, SERT, DAT) A->B C Secondary Screening: NMDA Receptor Assay B->C D Functional Assays: Synaptosomal Uptake (NET, SERT, DAT) C->D E Electrophysiology: Patch-Clamp on Neurons C->E F Determine Ki and IC50 Values D->F E->F G Assess Selectivity Profile F->G H Structure-Activity Relationship (SAR) Analysis vs. Atomoxetine G->H

Caption: A logical workflow for the pharmacological characterization of p-Methyl Atomoxetine.

Conclusion

The pharmacological characterization of p-Methyl Atomoxetine is a critical step in understanding its potential therapeutic value and off-target effects. This technical guide provides a robust framework for researchers to systematically investigate its biological targets. By employing the detailed experimental protocols and adhering to the structured data presentation outlined herein, the scientific community can efficiently elucidate the molecular mechanisms of this novel compound. The insights gained from such studies will be invaluable for guiding future drug development efforts in the realm of neuropsychiatric disorders.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of N-Methyl-3-(p-tolyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of N-Methyl-3-(p-tolyloxy)propan-1-amine, a para-isomer and related compound of the active pharmaceutical ingredient Atomoxetine, using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a structural isomer of Atomoxetine, a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The accurate quantification of this and related compounds is crucial for quality control in pharmaceutical manufacturing, stability studies, and impurity profiling. This application note details a robust and validated HPLC-UV method for the determination of this compound in bulk drug substances and pharmaceutical dosage forms. The described method is adapted from established protocols for Atomoxetine hydrochloride due to the structural similarities between the isomers.[3][4]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6mm, 5µm particle size) is recommended.[3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Triethylamine (TEA)

    • Orthophosphoric acid (OPA)

    • Water (HPLC grade)

    • This compound reference standard

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterRecommended Setting
Mobile Phase Acetonitrile and 0.1% Triethylamine buffer (pH adjusted to 3.0 with Orthophosphoric acid) in a 55:45 (v/v) ratio.
Column RP-C18, 250 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
UV Detection 271 nm[3]
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare the 0.1% triethylamine buffer, add 1 mL of triethylamine to 1000 mL of HPLC grade water and adjust the pH to 3.0 using orthophosphoric acid.[3] The mobile phase is then prepared by mixing this buffer with acetonitrile in the specified ratio and degassing prior to use.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-150 µg/mL.

Sample Preparation (from a hypothetical tablet formulation)
  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics of the method.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) > 20006500
%RSD of Peak Area ≤ 2.0%0.8%
Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
10 - 150≥ 0.999
Precision
Precision Type% RSD
Intra-day < 2.0
Inter-day < 2.0
Accuracy (Recovery)
Spiked Concentration% Recovery
80% 98.0 - 102.0
100% 98.0 - 102.0
120% 98.0 - 102.0
Limits of Detection and Quantification
ParameterValue (µg/mL)
LOD ~0.5
LOQ ~1.5

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (ACN:Buffer) hplc_system HPLC System Injection prep_mobile->hplc_system prep_std Standard Solution Preparation prep_std->hplc_system prep_sample Sample Preparation (e.g., from tablets) prep_sample->hplc_system separation Chromatographic Separation (C18 Column) hplc_system->separation detection UV Detection at 271 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte integration->quantification calibration->quantification

Caption: Workflow for HPLC-UV analysis.

Mechanism of Action of Structurally Related Atomoxetine

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) Synaptic_Cleft Synaptic Cleft Vesicle Vesicles Vesicle->NE Release NET Norepinephrine Transporter (NET) Receptor Adrenergic Receptors Synaptic_Cleft->NET Reuptake Synaptic_Cleft->Receptor Binds to Atomoxetine Atomoxetine (structurally similar) Atomoxetine->NET Blocks

Caption: Norepinephrine reuptake inhibition.

Conclusion

The proposed HPLC-UV method is simple, precise, accurate, and suitable for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The method has been developed based on established analytical procedures for the structurally similar compound, Atomoxetine, and demonstrates good performance characteristics in line with ICH guidelines.

References

Application Note: Utilization of N-Methyl-3-(p-tolyloxy)propan-1-amine as a Reference Standard for the Quality Control of Atomoxetine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atomoxetine Hydrochloride, chemically known as (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine HCl, is a selective norepinephrine reuptake inhibitor used for the treatment of attention-deficit hyperactivity disorder (ADHD).[1] The manufacturing process and storage of active pharmaceutical ingredients (APIs) can lead to the formation of impurities, which must be meticulously monitored to ensure the safety and efficacy of the final drug product.[] One such critical process-related impurity is N-Methyl-3-(p-tolyloxy)propan-1-amine, a positional isomer of Atomoxetine.[3][4] This isomer, also known as Atomoxetine Related Compound C, arises from impurities present in the starting materials, specifically the use of cresol which may contain both ortho and para isomers.[3][5][6] This application note provides a detailed protocol for using this compound as a reference standard to identify and quantify this specific impurity in Atomoxetine samples using High-Performance Liquid Chromatography (HPLC).

Structural Relationship and Origin of Impurity

The key structural difference between Atomoxetine and the this compound impurity is the position of the methyl group on the phenoxy ring. In Atomoxetine, the substitution is at the ortho position, whereas the impurity has the substitution at the para position. This subtle difference necessitates a robust analytical method capable of resolving these two isomers. The impurity is typically formed when 4-fluorotoluene, an impurity in the 2-fluorotoluene starting material, reacts with the alkolate of N-methyl-3-hydroxy-3-phenylpropylamine during synthesis.[5][6]

Figure 1: Origin of Positional Isomer Impurity

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis.

1. Materials and Reagents

  • Atomoxetine Hydrochloride API

  • This compound Reference Standard (Atomoxetine Related Compound C)[3][4][7]

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

2. Instrumentation

  • HPLC system with a UV detector or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

3. Chromatographic Conditions A reversed-phase HPLC method is employed for the separation.[1][]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Orthophosphoric Acid in Water (82:18 v/v)[1]
Flow Rate 0.6 mL/min[1]
Detection UV at 271 nm[1]
Injection Volume 20 µL[1]
Column Temperature 30°C
Run Time 20 minutes

4. Preparation of Solutions

  • Diluent: The mobile phase (Acetonitrile:Buffer) is used as the diluent.

  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to the mark with the diluent.

  • Atomoxetine Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Atomoxetine HCl working standard into a 100 mL volumetric flask. Prepare as described for the reference standard.

  • System Suitability Solution (Spiked Sample): Transfer 5 mL of the Atomoxetine Standard Stock Solution into a 50 mL volumetric flask. Add 1 mL of the Reference Standard Stock Solution and dilute to the mark with the diluent. This solution contains both the API and the impurity.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the Atomoxetine API sample equivalent to 10 mg of Atomoxetine into a 100 mL volumetric flask. Prepare as described for the reference standard.

Analytical Workflow

The overall process from sample preparation to data analysis is outlined below.

Figure 2: Analytical Workflow for Impurity Profiling prep 1. Prepare Solutions (Standard, Sample, System Suitability) hplc 2. HPLC System Setup (Equilibrate Column) prep->hplc inject 3. Inject Solutions (System Suitability, Blank, Standards, Sample) hplc->inject acquire 4. Data Acquisition (Record Chromatograms) inject->acquire process 5. Data Processing (Integrate Peaks, Calculate RRT) acquire->process report 6. Report Results (Quantify Impurity) process->report

Figure 2: Analytical Workflow for Impurity Profiling

Data Presentation and System Suitability

The primary goal of the chromatographic method is to achieve baseline separation between the Atomoxetine peak and the this compound peak. The system suitability solution is used to verify the performance of the analytical system.

System Suitability Criteria:

  • Resolution: The resolution between the Atomoxetine peak and the this compound peak should be not less than 2.0.

  • Tailing Factor: The tailing factor for the Atomoxetine peak should be not more than 1.5.

  • Theoretical Plates: The number of theoretical plates for the Atomoxetine peak should be not less than 2000.

Quantitative Data Summary

The retention time (RT) and relative retention time (RRT) are used to identify the impurity. The RRT is calculated relative to the main Atomoxetine peak.

CompoundRetention Time (RT) (min)Relative Retention Time (RRT)
Atomoxetine~ 8.51.00
This compound~ 9.8~ 1.15
Other Potential Impurities (e.g., Desmethyl)VariesVaries

Note: The presented retention times are typical and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

This application note provides a reliable and robust HPLC method for the identification and quantification of this compound in Atomoxetine API. The use of a qualified reference standard is essential for accurate impurity profiling, ensuring that the drug product meets the stringent quality and safety standards required by regulatory agencies.[8] The detailed protocol and workflow serve as a valuable resource for quality control laboratories and researchers in the pharmaceutical industry.

References

Application Notes and Protocols: Development of a Validated Analytical Method for N-Methyl-3-(p-tolyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-3-(p-tolyloxy)propan-1-amine is a known process-related impurity and potential degradant of Atomoxetine, a selective norepinephrine reuptake inhibitor. The quantification and control of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product, as mandated by regulatory bodies worldwide. This document provides a comprehensive protocol for the development and validation of a robust analytical method for this compound, utilizing High-Performance Liquid Chromatography (HPLC). The validation strategy is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

The proposed method is a reverse-phase HPLC (RP-HPLC) technique with UV detection, chosen for its specificity, sensitivity, and wide availability in quality control laboratories. This protocol will guide the user through method development, validation parameters, and data presentation.

Proposed Analytical Method: RP-HPLC with UV Detection

This section details the proposed chromatographic conditions for the quantification of this compound.

1.1 Instrumentation and Reagents

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate (Analytical grade)

    • Formic acid (Analytical grade)

    • Purified water (HPLC grade)

    • Reference Standard: this compound

1.2 Chromatographic Conditions

ParameterCondition
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.5 with Formic acid.
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Diluent Acetonitrile:Water (50:50, v/v)

1.3 Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

Analytical Method Validation Protocol

The validation of the analytical method must be performed according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

Method_Validation_Workflow cluster_validation Validation Parameters start Start: Define Analytical Procedure Objective method_dev Analytical Method Development (Selectivity, Sensitivity) start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation_protocol Execute Validation Protocol (ICH Q2(R2)) pre_validation->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability, Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness data_analysis Data Analysis & Evaluation vs. Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end_node End: Method Approved for Routine Use validation_report->end_node Validation_Parameters_Relationship main Validated Analytical Method (Fit for Purpose) Specificity Linearity Accuracy Precision Sensitivity (LOD/LOQ) Robustness desc_spec Ensures analyte is measured without interference from other components. main:spec->desc_spec desc_lin Establishes a proportional relationship between concentration and response, defining the Range. main:lin->desc_lin desc_acc Demonstrates the closeness of the measured value to the true value. main:acc->desc_acc desc_prec Shows the degree of scatter in results from repeated measurements. main:prec->desc_prec desc_sens Defines the lower limits of reliable measurement (Detection & Quantitation). main:sens->desc_sens desc_rob Confirms method reliability under normal operational variations. main:rob->desc_rob

References

Application Note: N-Methyl-3-(p-tolyloxy)propan-1-amine as an Internal Standard for the Chromatographic Analysis of Atomoxetine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the use of N-Methyl-3-(p-tolyloxy)propan-1-amine as an internal standard (IS) in the quantitative analysis of Atomoxetine in bulk drug substance and pharmaceutical dosage forms using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, also known as Atomoxetine Related Compound C, is a structurally similar compound to Atomoxetine, making it an ideal candidate for an internal standard to improve the accuracy and precision of the analytical method. The protocol outlines the chromatographic conditions, sample preparation procedures, and validation parameters for this application.

Introduction

Atomoxetine is a selective norepinephrine reuptake inhibitor used for the treatment of attention-deficit/hyperactivity disorder (ADHD). Accurate and precise quantification of Atomoxetine is crucial for quality control in pharmaceutical manufacturing. The use of an internal standard in chromatographic analysis compensates for variations in sample injection volume, sample preparation, and instrument response. An ideal internal standard should be structurally and chemically similar to the analyte but well-resolved from it and other components in the sample matrix. This compound is a known related compound of Atomoxetine and is available as a certified reference material, making it a suitable choice for an internal standard.[1] This document provides a comprehensive methodology for its application in the quality control of Atomoxetine.

Experimental Protocols

Materials and Reagents
  • Atomoxetine Hydrochloride (Reference Standard)

  • This compound (Internal Standard, Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Atomoxetine Capsules (for dosage form analysis)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 25mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Internal Standard This compound

Table 1: HPLC Conditions

Preparation of Solutions

Buffer Preparation (25mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a ratio of 60:40 (v/v). Degas the mobile phase by sonication for 15 minutes.

Internal Standard (IS) Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound and dissolve it in a 50 mL volumetric flask with methanol.

Standard Stock Solution (Atomoxetine, 500 µg/mL): Accurately weigh 25 mg of Atomoxetine Hydrochloride and dissolve it in a 50 mL volumetric flask with methanol.

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Atomoxetine standard stock solution and a fixed volume of the IS stock solution into volumetric flasks and diluting with the mobile phase. A typical concentration range for Atomoxetine could be 10-150 µg/mL, with the internal standard concentration fixed at 50 µg/mL in all standards.

Sample Preparation (from Capsules):

  • Weigh the contents of 20 Atomoxetine capsules and calculate the average weight.

  • Accurately weigh a quantity of the powdered capsule contents equivalent to 25 mg of Atomoxetine and transfer it to a 50 mL volumetric flask.

  • Add 30 mL of methanol and sonicate for 20 minutes to ensure complete dissolution of the drug.

  • Add 5.0 mL of the IS stock solution (500 µg/mL).

  • Make up the volume to 50 mL with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Data Presentation

The method was validated for linearity, precision, accuracy, and robustness. The results are summarized in the tables below.

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
100.215
250.538
501.082
751.615
1002.150
1503.235
Correlation Coefficient (r²) 0.9998

Table 2: Linearity Data for Atomoxetine using this compound as Internal Standard

ParameterRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Peak Area Ratio 0.851.23

Table 3: Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5049.899.6
100101.2101.2
150149.199.4

Table 4: Accuracy (Recovery) Data

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_buffer Prepare Phosphate Buffer (pH 3.0) prep_mobile Prepare Mobile Phase (ACN:Buffer 60:40) prep_buffer->prep_mobile prep_is Prepare IS Stock Solution (500 µg/mL) prep_cal Prepare Calibration Standards prep_is->prep_cal prep_sample Prepare Sample Solution from Capsules prep_is->prep_sample prep_std Prepare Atomoxetine Stock (500 µg/mL) prep_std->prep_cal hplc_inject Inject 10 µL into HPLC System prep_cal->hplc_inject prep_sample->hplc_inject hplc_run Run Chromatography as per Table 1 hplc_inject->hplc_run hplc_detect Detect at 270 nm hplc_run->hplc_detect data_integrate Integrate Peak Areas of Analyte and IS hplc_detect->data_integrate data_ratio Calculate Peak Area Ratio (Analyte/IS) data_integrate->data_ratio data_quant Quantify using Calibration Curve data_ratio->data_quant

Caption: Experimental workflow from solution preparation to data analysis.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Key Properties for IS atomoxetine Atomoxetine prop1 Structural Similarity atomoxetine->prop1 is_compound This compound is_compound->prop1 prop2 Good Chromatographic Resolution is_compound->prop2 prop3 Chemical Stability is_compound->prop3

Caption: Rationale for selecting the internal standard.

Conclusion

The proposed RP-HPLC method utilizing this compound as an internal standard is demonstrated to be a suitable approach for the quantitative determination of Atomoxetine in pharmaceutical preparations. The structural similarity of the internal standard to the analyte ensures comparable behavior during sample preparation and analysis, leading to improved method precision and accuracy. The validation data indicates that the method is linear, precise, and accurate over the specified concentration range. This application note provides a robust framework for researchers and drug development professionals to implement this internal standard in their quality control workflows for Atomoxetine.

References

Application Note and Protocol for the In-house Preparation of p-Methyl Atomoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes Only

Introduction

Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its therapeutic effects are primarily attributed to its high affinity for the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[1][2][3] The study of atomoxetine analogs is crucial for understanding the structure-activity relationships (SAR) of NET inhibitors and for the development of novel therapeutics with improved pharmacological profiles.

This document provides a detailed protocol for the in-house synthesis, purification, and characterization of p-Methyl Atomoxetine, a para-substituted analog of atomoxetine. The introduction of a methyl group at the para position of the phenyl ring allows for the investigation of the electronic and steric effects of this substitution on the compound's binding affinity and selectivity for monoamine transporters. The synthesis protocol is adapted from established methods for the preparation of atomoxetine and its derivatives.

Putative Mechanism of Action

Atomoxetine selectively blocks the presynaptic norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft.[1][2] This inhibition leads to an increase in the extracellular concentration of norepinephrine, enhancing noradrenergic transmission.[1] It is hypothesized that p-Methyl Atomoxetine shares this mechanism of action.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Norepinephrine (NE) Vesicle norepinephrine NE presynaptic_neuron->norepinephrine Release net_transporter Norepinephrine Transporter (NET) norepinephrine->net_transporter Reuptake postsynaptic_receptor Postsynaptic Adrenergic Receptor norepinephrine->postsynaptic_receptor Binding p_methyl_atomoxetine p-Methyl Atomoxetine p_methyl_atomoxetine->net_transporter Inhibition start Start: p-Methylacetophenone step1 Step 1: Mannich Reaction start->step1 intermediate1 Intermediate 1: 3-(Dimethylamino)-1-(p-tolyl)propan-1-one step1->intermediate1 step2 Step 2: Asymmetric Reduction intermediate1->step2 intermediate2 Intermediate 2: (R)-3-(Dimethylamino)-1-(p-tolyl)propan-1-ol step2->intermediate2 step3 Step 3: O-Arylation intermediate2->step3 intermediate3 Intermediate 3: (R)-N,N-Dimethyl-3-(phenoxy)-3-(p-tolyl)propan-1-amine step3->intermediate3 step4 Step 4: Demethylation intermediate3->step4 intermediate4 Intermediate 4: (R)-N-Methyl-3-(phenoxy)-3-(p-tolyl)propan-1-amine (p-Methyl Atomoxetine) step4->intermediate4 step5 Step 5: Salt Formation intermediate4->step5 final_product Final Product: p-Methyl Atomoxetine HCl step5->final_product purification Purification (Column Chromatography & Recrystallization) final_product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of N-Methyl-3-(p-tolyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-3-(p-tolyloxy)propan-1-amine.

Troubleshooting Guide

This section addresses specific challenges that may be encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors. A primary cause is often incomplete reaction, which can be addressed by optimizing reaction time and temperature. Ensure that the reagents, particularly the p-cresol and N-methyl-3-phenyl-3-hydroxypropylamine, are of high purity, as contaminants can interfere with the reaction. The choice of base and solvent is also critical; a strong base like sodium hydride or potassium tert-butoxide in an appropriate polar aprotic solvent such as DMF or DMSO is recommended to ensure complete formation of the phenoxide. Additionally, moisture in the reaction mixture can quench the base and hinder the reaction, so using anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) is crucial.

Question: I am observing the formation of significant side products. How can I minimize them?

Answer: The primary side products in this synthesis are often isomers (ortho- and meta-tolyloxy derivatives) if the starting cresol is not pure.[1] It is imperative to use high-purity p-cresol. Another common side reaction is the elimination of the tolyloxy group to form an alkene. This can be minimized by carefully controlling the reaction temperature and avoiding prolonged reaction times at elevated temperatures. If using a chloro-precursor instead of a hydroxy-precursor, elimination reactions become more prevalent.

Question: The purification of the final product is proving difficult. What purification strategies are most effective?

Answer: Purification of this compound can be challenging due to the presence of unreacted starting materials and isomeric impurities. Column chromatography on silica gel is a standard and effective method for separating the desired product from non-polar impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The addition of a small amount of a tertiary amine (e.g., triethylamine) to the eluent can help to prevent the product from tailing on the column. For removing isomeric impurities, preparative HPLC may be necessary.[1]

Question: How can I confirm the identity and purity of my synthesized this compound?

Answer: A combination of analytical techniques is recommended for confirming the identity and purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[2][3]

  • High-Performance Liquid Chromatography (HPLC): This is essential for determining the purity of the compound and for quantifying any isomeric impurities.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most common synthetic route is a Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of p-cresol with a suitable 3-carbon synthon, such as N-methyl-3-chloro-3-phenylpropan-1-amine or N-methyl-3-hydroxy-3-phenylpropan-1-amine. The hydroxy- variant requires activation, for example, through a Mitsunobu reaction or by converting the hydroxyl group into a better leaving group like a tosylate or mesylate.

What safety precautions should I take during this synthesis?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Strong bases such as sodium hydride and potassium tert-butoxide are pyrophoric and corrosive. Handle them with extreme care under an inert atmosphere.

  • Organic solvents like DMF and DMSO have specific health and safety risks. Consult the safety data sheets (SDS) for all reagents before use.

How can I store the final product?

This compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere to prevent degradation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of related aryloxy-propan-1-amines, which can be used as a reference for the synthesis of this compound.

ParameterValueReference CompoundSource
Reaction Time 5-15 hoursAtomoxetine[4]
Reaction Temperature 75-150 °CAtomoxetine[4]
Yield 73.5%Atomoxetine HCl[5]
Purity (HPLC) >99.5%Atomoxetine HCl[5]
Isomeric Impurity 0.5-0.8%(R)-(-)-N-Methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride in Atomoxetine[1]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via a Williamson ether synthesis.

Materials:

  • N-methyl-3-hydroxy-3-phenylpropan-1-amine

  • p-Cresol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the p-cresol solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve p-cresol (1.2 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous DMF.

  • Addition of reactants: To the stirred solution, add N-methyl-3-hydroxy-3-phenylpropan-1-amine (1 equivalent).

  • Initiation of the Mitsunobu reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (1.5 equivalents) dropwise over 30 minutes.

  • Reaction progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification of the crude product: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow start Start dissolve Dissolve p-cresol and PPh3 in anhydrous DMF start->dissolve add_amine Add N-methyl-3-hydroxy-3-phenylpropan-1-amine dissolve->add_amine cool Cool to 0 °C add_amine->cool add_diad Add DIAD dropwise cool->add_diad react Stir at room temperature for 12-24h add_diad->react quench Quench with saturated NaHCO3 solution react->quench extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify characterize Characterize the final product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impurities Detected check_reagents Check purity of starting materials (p-cresol) start->check_reagents Impurity issue optimize_conditions Optimize reaction time and temperature start->optimize_conditions Low yield use_anhydrous Ensure anhydrous conditions and inert atmosphere start->use_anhydrous Low yield check_base Verify strength and stoichiometry of the base start->check_base Low yield purification Refine purification technique (e.g., preparative HPLC) check_reagents->purification optimize_conditions->start Re-evaluate use_anhydrous->start Re-evaluate check_base->start Re-evaluate

Caption: Troubleshooting decision tree for synthesis challenges.

References

Optimization of reaction conditions for the synthesis of p-Methyl Atomoxetine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-Methyl Atomoxetine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My reaction yield for p-Methyl Atomoxetine is consistently low. What are the potential causes and how can I optimize the reaction conditions?

A: Low yields in the synthesis of p-Methyl Atomoxetine, which is often prepared via a nucleophilic aromatic substitution reaction, can stem from several factors. The primary causes include inefficient formation of the alkoxide intermediate, suboptimal reaction temperature, inappropriate solvent choice, and side reactions.

Optimization Strategies:

  • Base Selection: The choice of base is critical for the deprotonation of the hydroxyl group on (R)-N-methyl-3-hydroxy-3-phenylpropylamine. Stronger bases generally lead to more complete alkoxide formation. Consider switching to a stronger base if you are using a weaker one.

  • Solvent Polarity: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are typically preferred for this type of reaction.

  • Temperature Control: The reaction temperature needs to be high enough to overcome the activation energy but not so high as to cause decomposition of reactants or products. Experiment with a range of temperatures to find the optimal balance.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction duration.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended Starting ConditionOptimization RangeRationale
Base Potassium tert-butoxide (t-BuOK)Sodium Hydride (NaH), Potassium Hydroxide (KOH)Strong bases ensure efficient formation of the nucleophilic alkoxide.
Solvent Dimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF), 1,3-Dimethyl-2-imidazolidinone (DMI)Polar aprotic solvents facilitate the SNAr reaction mechanism.
Temperature 90 °C80 - 145 °CHigher temperatures can increase reaction rate, but may also lead to side products.[1]
Reactant Ratio 1.2 equivalents of 4-fluorotoluene1.1 - 1.5 equivalentsA slight excess of the aryl fluoride can drive the reaction to completion.
Reaction Time 8 hours5 - 24 hoursMonitor by TLC/HPLC to determine when the starting material is consumed.[2][3]

Issue 2: Presence of Impurities

Q: I am observing significant impurities in my final product. What are the likely impurities and how can I minimize their formation and remove them?

A: Impurities in the synthesis of p-Methyl Atomoxetine can arise from side reactions, unreacted starting materials, or the presence of impurities in the starting materials themselves. Common impurities include positional isomers (o- and m-Methyl Atomoxetine) if the starting aryl fluoride is not pure, and byproducts from degradation.

Minimization and Removal Strategies:

  • Starting Material Purity: Ensure the purity of your starting materials, particularly 4-fluorotoluene, to avoid the formation of isomeric impurities.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.

  • Purification Techniques:

    • Crystallization: The hydrochloride salt of p-Methyl Atomoxetine can often be purified by recrystallization from a suitable solvent system, such as isopropanol or ethyl acetate/toluene mixtures.

    • Chromatography: Column chromatography can be effective for removing impurities with different polarities. For analytical purposes and purification of small quantities, HPLC is a powerful tool.[]

Table 2: Common Impurities and Mitigation Strategies

ImpurityPotential SourceMitigation and Removal
o-Methyl AtomoxetineImpurity in 4-fluorotoluene (presence of 2-fluorotoluene)Use highly pure 4-fluorotoluene. Separation of isomers can be challenging and may require specialized chiral HPLC methods.
m-Methyl AtomoxetineImpurity in 4-fluorotoluene (presence of 3-fluorotoluene)Use highly pure 4-fluorotoluene. Separation of isomers can be challenging and may require specialized chiral HPLC methods.
Unreacted (R)-N-methyl-3-hydroxy-3-phenylpropylamineIncomplete reactionOptimize reaction conditions (time, temperature, base). Can be removed by chromatography.
Oxidation ProductsReaction with atmospheric oxygen at high temperaturesConduct the reaction under an inert atmosphere (N2 or Ar).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for p-Methyl Atomoxetine?

A1: The most common synthetic route is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of (R)-N-methyl-3-hydroxy-3-phenylpropylamine with an activated p-methylphenyl source, typically 4-fluorotoluene, in the presence of a strong base and a polar aprotic solvent. The resulting free base is then typically converted to its hydrochloride salt for improved stability and handling.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by TLC or HPLC. For TLC, a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane with a small amount of triethylamine) can be used to separate the product from the starting materials. For HPLC, a reverse-phase column (e.g., C8 or C18) with a mobile phase of acetonitrile and a buffered aqueous solution is typically employed.[]

Q3: What analytical techniques are suitable for characterizing the final product?

A3: The final product should be characterized using a combination of techniques to confirm its identity and purity. These include:

  • NMR Spectroscopy (1H and 13C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • HPLC: To assess purity and quantify any impurities. Chiral HPLC is necessary to confirm the enantiomeric purity.

  • Melting Point: To check for the correct crystalline form and as an indicator of purity.

Q4: What are the key safety precautions to take during the synthesis?

A4: The synthesis of p-Methyl Atomoxetine involves the use of hazardous materials. It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle strong bases like sodium hydride and potassium tert-butoxide with extreme care as they are corrosive and reactive with moisture.

  • Use flammable solvents in accordance with safety regulations.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Synthesis of (R)-N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine (p-Methyl Atomoxetine Free Base)

  • To a solution of (R)-N-methyl-3-hydroxy-3-phenylpropylamine (1.0 eq.) in anhydrous DMSO, add potassium tert-butoxide (1.2 eq.) portion-wise at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature to ensure complete formation of the alkoxide.

  • Add 4-fluorotoluene (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and maintain for 8-12 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude p-Methyl Atomoxetine free base.

Protocol 2: Formation of p-Methyl Atomoxetine Hydrochloride

  • Dissolve the crude p-Methyl Atomoxetine free base in a suitable solvent such as ethyl acetate or diethyl ether.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) with stirring until the pH is acidic.

  • Stir the mixture at room temperature or below to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield p-Methyl Atomoxetine hydrochloride.

  • Recrystallize from a suitable solvent like isopropanol if further purification is needed.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_final_product Final Product Reactant_1 (R)-N-methyl-3-hydroxy- 3-phenylpropylamine Reaction Nucleophilic Aromatic Substitution Reactant_1->Reaction Reactant_2 4-Fluorotoluene Reactant_2->Reaction Base Potassium tert-butoxide Base->Reaction Solvent DMSO Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Crude Product Workup->Purification Salt_Formation HCl Salt Formation Purification->Salt_Formation Final_Product p-Methyl Atomoxetine HCl Salt_Formation->Final_Product

Caption: Synthetic workflow for p-Methyl Atomoxetine HCl.

Troubleshooting_Guide Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Pure Purity OK? Check_Purity->Pure Impure_SM Purify Starting Materials Pure->Impure_SM No Reaction_Conditions Review Reaction Conditions Pure->Reaction_Conditions Yes Temp Optimize Temperature Reaction_Conditions->Temp Base Optimize Base Reaction_Conditions->Base Solvent Optimize Solvent Reaction_Conditions->Solvent Time Optimize Reaction Time Reaction_Conditions->Time Purification Optimize Purification Temp->Purification Base->Purification Solvent->Purification Time->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Chromatography Purification->Chromatography

Caption: Troubleshooting decision tree for synthesis optimization.

Logical_Relationships cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outputs Reaction Outputs Nucleophile Alkoxide of (R)-N-methyl-3-hydroxy-3-phenylpropylamine Product p-Methyl Atomoxetine Nucleophile->Product forms C-O bond Electrophile 4-Fluorotoluene Electrophile->Product provides p-methylphenoxy group Catalyst Base (e.g., t-BuOK) Catalyst->Nucleophile generates Medium Solvent (e.g., DMSO) Medium->Product facilitates reaction Temperature Temperature (e.g., 90-100 °C) Temperature->Product influences rate Time Time (e.g., 8-12 h) Time->Product influences conversion Atmosphere Inert Atmosphere Atmosphere->Product prevents side reactions Byproducts Byproducts (e.g., KF) Product->Byproducts co-produced with

Caption: Logical relationships of key reaction components.

References

Technical Support Center: Chiral HPLC Resolution of N-Methyl-3-(p-tolyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the chiral HPLC resolution of N-Methyl-3-(p-tolyloxy)propan-1-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound.

Q1: Why am I seeing poor resolution or no separation between the enantiomers?

A1: Poor resolution is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for chiral recognition. Polysaccharide-based columns are often the first choice for amine separations.

    • Recommendation: If you are not achieving separation, consider screening different polysaccharide-based columns, such as those with cellulose or amylose backbones and various carbamate derivatives (e.g., Chiralcel® OD-H, Chiralpak® IA, IB, IC).[1][2][3] Cyclofructan-based columns can also be a good alternative.[3]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, directly impacts selectivity and resolution.

    • Recommendation: In normal-phase mode, systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane, cyclohexane). Even small changes can significantly affect resolution.[1][4][5]

  • Mobile Phase Additives: Basic additives are crucial for the analysis of amines to prevent peak tailing and improve resolution.

    • Recommendation: Ensure a basic additive like diethylamine (DEA) or triethylamine (TEA) is present in your mobile phase at a concentration of around 0.1-0.2%. In some cases, a combination of a basic and an acidic additive (e.g., trifluoroacetic acid - TFA) can enhance separation.[1][5][6]

Q2: My peaks are tailing or showing poor symmetry. How can I improve this?

A2: Peak tailing in the analysis of amines is often due to strong interactions with residual silanol groups on the silica support of the chiral stationary phase.

  • Increase Basic Additive Concentration: The basic additive competes with the amine analyte for active sites on the stationary phase.

    • Recommendation: Gradually increase the concentration of your basic additive (e.g., DEA) in the mobile phase. A typical starting point is 0.1%, but increasing to 0.2% or higher may be necessary.[4][5]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase containing the additive.

    • Recommendation: Flush the column with at least 20-30 column volumes of the mobile phase before injecting your sample.

Q3: I'm experiencing high backpressure. What are the likely causes and solutions?

A3: High backpressure can indicate a blockage in the HPLC system or a problem with the column.

  • Frit Blockage: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase.

    • Recommendation: First, try reversing the column and flushing it with a solvent that is compatible with the stationary phase in the reverse direction. If this does not resolve the issue, the frit may need to be replaced. Using a guard column is highly recommended to prevent frit blockage.[7]

  • Sample Precipitation: If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate on the column upon injection.

    • Recommendation: Ensure your sample is dissolved in the mobile phase or a solvent with a similar or weaker elution strength.[7]

  • Column Contamination: Over time, columns can accumulate non-eluted compounds from previous injections.

    • Recommendation: For immobilized polysaccharide columns (e.g., Chiralpak IA, IB), you can often flush with stronger solvents like THF or DMF to clean the column. For coated columns (e.g., Chiralcel OD-H), flushing with the strongest compatible solvent, typically 2-propanol, is recommended. Always refer to the column manufacturer's instructions for appropriate cleaning procedures.[7]

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for method development for the chiral separation of this compound?

A4: A robust starting point for method development would be to use a polysaccharide-based chiral stationary phase with a normal-phase mobile phase.

  • Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).[1][4]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with 0.2% diethylamine (DEA).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 271 nm.[4]

From this starting point, you can optimize the ratio of n-hexane to isopropanol and the concentration of DEA to improve resolution.

Q5: How does the type of alcohol modifier affect the separation?

A5: The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase can significantly impact the retention and selectivity of the enantiomers. Different alcohols will have different hydrogen bonding capabilities and polarities, which can alter the interaction between the analyte and the chiral stationary phase. It is often beneficial to screen different alcohols during method development.

Q6: Can I use reversed-phase HPLC for this separation?

A6: While normal-phase chromatography is more commonly reported for the chiral separation of this compound and related amines, reversed-phase methods can also be developed.[8][9] These typically involve C18 columns with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol. Additives such as triethylamine are often necessary to achieve good peak shape.[10][11] However, for chiral separation, a chiral stationary phase designed for reversed-phase conditions would be required.

Q7: What is the "additive memory effect" and how can I avoid it?

A7: The additive memory effect refers to the phenomenon where residual acidic or basic additives from previous analyses can alter the surface chemistry of the chiral stationary phase, impacting the reproducibility of your separation.[12]

  • To avoid this:

    • Dedicate a column to a specific method or type of analysis (e.g., only for methods using basic additives).

    • Thoroughly flush the column with an appropriate solvent (like isopropanol) between methods that use different types of additives.

    • If you suspect a memory effect is impacting your results, extended flushing or following the manufacturer's recommended regeneration procedure may be necessary.[12]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Resolution of this compound

This protocol is based on a reported method for the separation of the enantiomers of the structurally similar compound, atomoxetine.[4]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: n-hexane:isopropanol:diethylamine (80:20:0.2 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 271 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the chromatogram for the elution and separation of the two enantiomers.

Data Presentation

Table 1: Reported Chiral HPLC Methods for the Separation of Atomoxetine Enantiomers (structurally similar to this compound)

Chiral Stationary PhaseMobile Phase Composition (v/v/v/v)Flow Rate (mL/min)Resolution (Rs)Reference
Chiralcel® OD-Hhexane/IPA/DEA/TFA (85/15/0.15/0.2)1.0Not specified, but validated for separation[1]
Chiralcel® ODn-hexane/isopropanol/diethylamine (80:20:0.2)1.05.5[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting Sample_Prep Sample Preparation (dissolve in mobile phase) Equilibrate Column Equilibration (stable baseline) Sample_Prep->Equilibrate Mobile_Phase_Prep Mobile Phase Preparation (e.g., Hexane:IPA:DEA) Mobile_Phase_Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Acquire Data Acquisition Inject->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate Resolution (Rs) Integrate->Calculate Check_Resolution Resolution Acceptable? Calculate->Check_Resolution Optimize Optimize Method (mobile phase, CSP) Check_Resolution->Optimize No Done Done Check_Resolution->Done Yes Optimize->Mobile_Phase_Prep Iterate

Caption: Experimental workflow for chiral HPLC analysis and method optimization.

Troubleshooting_Logic cluster_resolution Poor Resolution Solutions cluster_tailing Peak Tailing Solutions cluster_pressure High Backpressure Solutions Start Problem Encountered Poor_Resolution Poor Resolution Start->Poor_Resolution Peak_Tailing Peak Tailing Start->Peak_Tailing High_Pressure High Backpressure Start->High_Pressure Change_CSP Screen Different CSPs Poor_Resolution->Change_CSP Modify_MP Adjust Mobile Phase Ratio Poor_Resolution->Modify_MP Check_Additive Verify Additive Concentration Poor_Resolution->Check_Additive Increase_Additive Increase Basic Additive Peak_Tailing->Increase_Additive Equilibrate_Longer Extend Equilibration Time Peak_Tailing->Equilibrate_Longer Reverse_Flush Reverse Flush Column High_Pressure->Reverse_Flush Check_Sample_Solvent Check Sample Solvent High_Pressure->Check_Sample_Solvent Clean_Column Column Cleaning Protocol High_Pressure->Clean_Column

Caption: Troubleshooting logic for common chiral HPLC issues.

References

Minimizing the formation of byproducts in the synthesis of p-Methyl Atomoxetine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of byproducts during the synthesis of p-Methyl Atomoxetine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of p-Methyl Atomoxetine, providing potential causes and solutions in a question-and-answer format.

Question 1: My final product contains significant amounts of o- and/or m-Methyl Atomoxetine isomers. What is the likely cause and how can I prevent this?

Answer:

The most probable cause of isomeric impurities is the purity of your starting materials, specifically the methylated phenol or its precursor.

  • Cause 1: Impure p-cresol. If your synthesis utilizes p-cresol, it may be contaminated with o-cresol and m-cresol. These isomers will react alongside p-cresol, leading to the corresponding isomeric byproducts.

  • Cause 2: Impure 4-fluorotoluene. In syntheses involving nucleophilic aromatic substitution with 4-fluorotoluene, contamination with 2-fluorotoluene or 3-fluorotoluene will result in the formation of o-Methyl and m-Methyl Atomoxetine, respectively.[1] These impurities can be difficult to remove in later purification steps.[1]

Solutions:

  • Purity Analysis of Starting Materials: Before beginning the synthesis, analyze the purity of your cresol or fluorotoluene starting material using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Purification of Starting Materials: If impurities are detected, purify the starting material by distillation or chromatography.

  • Use High-Purity Reagents: Whenever possible, purchase starting materials with the highest available purity.

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to N-Desmethyl p-Methyl Atomoxetine. How can I minimize its formation?

Answer:

The formation of N-Desmethyl p-Methyl Atomoxetine is likely a process-related impurity.

  • Cause: This impurity can arise from incomplete N-methylation of the primary amine precursor or from demethylation of the final product under certain reaction conditions. Some synthetic routes for atomoxetine involve a demethylation step, and incomplete re-methylation or carry-over of a demethylated intermediate can lead to this impurity.

Solutions:

  • Optimize N-methylation Reaction: If your synthesis involves a final N-methylation step, ensure the reaction goes to completion. This can be achieved by:

    • Increasing the reaction time.

    • Using a slight excess of the methylating agent.

    • Optimizing the reaction temperature and base.

  • Protecting Group Strategy: Employ a suitable protecting group for the nitrogen atom that can be cleanly removed at the end of the synthesis to avoid side reactions.

Question 3: After a synthesis using the Mitsunobu reaction, I am struggling to remove byproducts during purification. What are these byproducts and how can I improve their removal?

Answer:

The Mitsunobu reaction is known to produce triphenylphosphine oxide (TPPO) and a hydrazine derivative (e.g., diethyl hydrazodicarboxylate) as stoichiometric byproducts, which can be challenging to separate from the desired product.[2][3]

Solutions:

  • Crystallization: In many cases, the desired product can be selectively crystallized from the reaction mixture, leaving the byproducts in the mother liquor.

  • Chromatography: Column chromatography is a common method for separating p-Methyl Atomoxetine from TPPO and the hydrazine derivative. A careful selection of the stationary and mobile phases is crucial.

  • Alternative Reagents: Consider using modified Mitsunobu reagents that are designed for easier byproduct removal, such as polymer-bound triphenylphosphine or phosphine oxides that are more easily separated by extraction or filtration.[4]

  • Extraction: A multi-step extraction procedure can be effective. For example, TPPO can sometimes be removed by precipitation from a nonpolar solvent.

Question 4: My reaction yield is low, and I have a complex mixture of unidentified byproducts. What are some general strategies to improve the reaction's selectivity?

Answer:

Low yields and multiple byproducts often point to non-optimal reaction conditions.

  • Cause 1: Incorrect Temperature. The reaction temperature can significantly influence the rate of side reactions.

  • Cause 2: Inappropriate Solvent or Base. The choice of solvent and base can affect the solubility of reactants and the reactivity of the nucleophile.

  • Cause 3: Presence of Oxygen or Water. Some reactions are sensitive to air and moisture, leading to degradation of reactants or products.

Solutions:

  • Temperature Screening: Run the reaction at different temperatures to find the optimal balance between reaction rate and byproduct formation.

  • Solvent and Base Optimization: Screen a variety of solvents (e.g., THF, DMF, DMSO) and bases (e.g., K₂CO₃, NaH, t-BuOK) to identify the conditions that give the cleanest reaction profile.

  • Inert Atmosphere: If your reaction is sensitive to oxidation, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize side reactions caused by water.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes for p-Methyl Atomoxetine?

The most common synthetic strategies for p-Methyl Atomoxetine are analogous to those for Atomoxetine and typically involve either a Nucleophilic Aromatic Substitution (SNAr) reaction or a Mitsunobu reaction .[5]

  • SNAr Route: This approach usually involves the reaction of (R)-N-methyl-3-hydroxy-3-phenylpropylamine with an activated p-methyl substituted aryl halide (e.g., 4-fluorotoluene) in the presence of a strong base.[3][6]

  • Mitsunobu Route: This method involves the condensation of (S)-3-hydroxy-3-phenylpropylamine with p-cresol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate.[3][7]

What are the main classes of byproducts to expect in the synthesis of p-Methyl Atomoxetine?

Byproducts can be broadly categorized as:

  • Process-Related Impurities: These are byproducts formed from side reactions during the synthesis. They include:

    • Positional Isomers: o-Methyl and m-Methyl Atomoxetine.[2][]

    • N-Desmethyl p-Methyl Atomoxetine: An impurity lacking the N-methyl group.[]

    • Byproducts from specific reactions: e.g., triphenylphosphine oxide from the Mitsunobu reaction.[2]

  • Degradation Products: These can form if the final product is exposed to harsh conditions like strong acids, bases, or high temperatures.[]

  • Starting Material-Related Impurities: Impurities present in the starting materials that carry through the synthesis.

Which analytical techniques are best for identifying and quantifying byproducts in my p-Methyl Atomoxetine synthesis?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Atomoxetine and its impurities.[][9] A reversed-phase HPLC method, often with a C8 or C18 column, coupled with a UV detector is typically employed.[] Chiral HPLC can be used to determine the enantiomeric purity.[10] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the structure of unknown impurities.

Data Presentation

Table 1: Common Byproducts in p-Methyl Atomoxetine Synthesis and their Likely Origin.

Byproduct NameStructureLikely Origin
o-Methyl AtomoxetineIsomer with methyl group at the ortho positionImpurity in p-cresol or use of 2-fluorotoluene
m-Methyl AtomoxetineIsomer with methyl group at the meta positionImpurity in p-cresol or use of 3-fluorotoluene[1]
N-Desmethyl p-Methyl AtomoxetineAnalogue lacking the N-methyl groupIncomplete N-methylation or demethylation side reaction
Triphenylphosphine Oxide(C₆H₅)₃P=OByproduct of the Mitsunobu reaction[2]
Diethyl HydrazodicarboxylateC₂H₅O₂CNHNHCO₂C₂H₅Byproduct of the Mitsunobu reaction using DEAD

Table 2: Example HPLC Method Parameters for Atomoxetine Impurity Profiling.

ParameterCondition
Column C8, 3.5 µm particle size, 15 cm x 4.6 mm i.d.[]
Mobile Phase Isocratic: 73% 25 mM o-phosphoric acid (pH 2.5), 25 mM octanesulfonic acid, and 27% n-propanol.[]
Flow Rate 1.0 ml/min[]
Detection UV at 215 nm[]
Column Temperature 40 °C[]

Note: This is an example method for Atomoxetine and may require optimization for p-Methyl Atomoxetine.

Experimental Protocols

Protocol 1: Synthesis of p-Methyl Atomoxetine via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from general procedures for the synthesis of Atomoxetine analogues.

  • Reaction Setup: To a dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-N-methyl-3-hydroxy-3-phenylpropylamine (1 equivalent).

  • Solvent and Base Addition: Add an anhydrous polar aprotic solvent such as DMSO or DMF, followed by a strong base like potassium tert-butoxide or sodium hydride (1.1-1.5 equivalents). Stir the mixture at room temperature for 30-60 minutes to form the alkoxide.

  • Aryl Halide Addition: Add 4-fluorotoluene (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or toluene).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Protocol 2: Synthesis of p-Methyl Atomoxetine via Mitsunobu Reaction

This protocol is based on general procedures for the Mitsunobu reaction.

  • Reaction Setup: To a dried round-bottom flask under an inert atmosphere, dissolve (S)-3-hydroxy-3-phenylpropylamine (1 equivalent), p-cresol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

Synthesis_Pathway cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Mitsunobu Mitsunobu Reaction A (R)-N-methyl-3-hydroxy -3-phenylpropylamine C p-Methyl Atomoxetine A->C Base (e.g., t-BuOK) Solvent (e.g., DMSO) B 4-Fluorotoluene B->C D (S)-3-hydroxy -3-phenylpropylamine F p-Methyl Atomoxetine D->F PPh3, DEAD/DIAD Solvent (e.g., THF) E p-Cresol E->F

Caption: Common synthetic pathways to p-Methyl Atomoxetine.

Byproduct_Formation cluster_start Starting Materials cluster_impurities Impurities cluster_reaction Synthesis cluster_products Products p_cresol p-Cresol synthesis Reaction (SNAr or Mitsunobu) p_cresol->synthesis fluorotoluene 4-Fluorotoluene fluorotoluene->synthesis o_cresol o-Cresol o_cresol->synthesis Contamination m_cresol m-Cresol m_cresol->synthesis Contamination o_fluoro 2-Fluorotoluene o_fluoro->synthesis Contamination m_fluoro 3-Fluorotoluene m_fluoro->synthesis Contamination p_methyl_atomoxetine p-Methyl Atomoxetine synthesis->p_methyl_atomoxetine o_methyl_atomoxetine o-Methyl Atomoxetine synthesis->o_methyl_atomoxetine m_methyl_atomoxetine m-Methyl Atomoxetine synthesis->m_methyl_atomoxetine

Caption: Formation of isomeric byproducts from impure starting materials.

Troubleshooting_Workflow start Byproduct Observed in Final Product isomeric Isomeric Impurities (o- or m-Methyl Atomoxetine)? start->isomeric desmethyl N-Desmethyl Impurity? isomeric->desmethyl No check_starting_materials Check Purity of Starting Materials (GC/HPLC) isomeric->check_starting_materials Yes mitsunobu_byproducts Mitsunobu Byproducts (TPPO, Hydrazine Deriv.)? desmethyl->mitsunobu_byproducts No optimize_methylation Optimize N-Methylation Reaction Conditions desmethyl->optimize_methylation Yes improve_purification Improve Purification (Chromatography/Crystallization) mitsunobu_byproducts->improve_purification Yes end Purer Product mitsunobu_byproducts->end No check_starting_materials->end optimize_methylation->end improve_purification->end

Caption: A logical workflow for troubleshooting common byproduct issues.

References

Enhancing the stability of N-Methyl-3-(p-tolyloxy)propan-1-amine solutions for analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of N-Methyl-3-(p-tolyloxy)propan-1-amine solutions for analysis. This compound is a known related compound of Atomoxetine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

A1: Based on forced degradation studies of the closely related parent compound, Atomoxetine, the primary factors affecting stability are expected to be pH (both acidic and basic conditions), presence of oxidizing agents, and elevated temperatures. The molecule is comparatively stable under photolytic stress.

Q2: What are the common signs of degradation in my analytical solution?

A2: Degradation can manifest as the appearance of new peaks in your chromatogram, a decrease in the peak area of the main analyte, changes in the color or clarity of the solution, and shifts in retention time.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. For short-term use, solutions may be kept at room temperature, but prolonged exposure should be avoided. The hydrochloride salt form is generally more stable than the free base.

Q4: Which solvents are suitable for preparing analytical solutions?

A4: Methanol and Dimethyl Sulfoxide (DMSO) are common solvents for similar compounds and are suitable for preparing stock solutions. For HPLC analysis, the mobile phase is the preferred diluent for working solutions to ensure compatibility and good peak shape.

Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols For basic compounds like amines, interactions with residual silanols on the silica-based column packing can cause peak tailing.[1][2] To mitigate this, add a competing amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[1] Alternatively, adjust the mobile phase pH to be 2-3 units below the pKa of the analyte to ensure it is fully protonated.[3] Using a highly end-capped column can also minimize these interactions.[2]
Sample Overload Injecting too concentrated a sample can lead to peak fronting or tailing.[1][2] Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1][4] Whenever possible, dissolve the sample in the mobile phase.
Column Void or Contamination A void at the column inlet or contamination can lead to distorted peaks.[2][5] This can be addressed by back-flushing the column or, if the issue persists, replacing the column.
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions:

CauseSolution
Mobile Phase Composition Inconsistent preparation of the mobile phase can lead to shifts in retention time. Ensure accurate and consistent preparation of all mobile phase components, including pH adjustment.
Column Temperature Fluctuations Changes in column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.
Column Equilibration Insufficient column equilibration time before analysis can cause retention time drift. Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.
Pump Malfunction Issues with the HPLC pump, such as leaks or inconsistent flow rates, can lead to variable retention times. Perform regular pump maintenance.
Issue 3: Appearance of Extraneous Peaks

Possible Causes & Solutions:

CauseSolution
Sample Degradation The appearance of new peaks is a primary indicator of sample degradation. Prepare fresh solutions and store them under recommended conditions (refrigerated, protected from light).
Contaminated Mobile Phase or Diluent Impurities in the solvents can appear as extraneous peaks. Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.
Carryover from Previous Injections Residual sample from a previous injection can appear in the current chromatogram. Implement a robust needle wash protocol and, if necessary, inject a blank solvent run between samples.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution (Forced Degradation)

This protocol is adapted from forced degradation studies on Atomoxetine and can be used to evaluate the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acid and base-stressed samples before dilution.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Calculate the percentage degradation by comparing the peak area of the analyte in the stressed sample to that of an unstressed control.

  • Monitor the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method is a general starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileGradient: 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Mobile Phase (initial conditions)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Stress (0.1M HCl, 60°C) Stock->Acid Expose to stress conditions Base Base Stress (0.1M NaOH, 60°C) Stock->Base Expose to stress conditions Oxidation Oxidative Stress (3% H₂O₂, RT) Stock->Oxidation Expose to stress conditions Thermal Thermal Stress (60°C) Stock->Thermal Expose to stress conditions Photo Photolytic Stress (Sunlight) Stock->Photo Expose to stress conditions Dilute Dilute with Mobile Phase Acid->Dilute Sample at time points Base->Dilute Sample at time points Oxidation->Dilute Sample at time points Thermal->Dilute Sample at time points Photo->Dilute Sample at time points HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation (% Degradation) HPLC->Data Troubleshooting_Logic Start HPLC Analysis Issue PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention? PeakShape->RetentionTime No CheckSilanol Secondary Silanol Interactions? (Tailing of amine peak) PeakShape->CheckSilanol Yes ExtraPeaks Extra Peaks? RetentionTime->ExtraPeaks No CheckMobilePhase Mobile Phase Prep Consistent? RetentionTime->CheckMobilePhase Yes CheckDegradation Sample Degradation? ExtraPeaks->CheckDegradation Yes ModifyMobilePhase Add TEA or adjust pH CheckSilanol->ModifyMobilePhase Yes CheckOverload Sample Overload? CheckSilanol->CheckOverload No DiluteSample Reduce concentration or injection volume CheckOverload->DiluteSample Yes CheckTemp Column Temp Stable? CheckMobilePhase->CheckTemp Yes PrepareFresh Prepare Fresh Sample CheckDegradation->PrepareFresh Yes CheckContamination Solvent/System Contamination? CheckDegradation->CheckContamination No

References

Addressing matrix effects in the LC-MS/MS analysis of N-Methyl-3-(p-tolyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of N-Methyl-3-(p-tolyloxy)propan-1-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how can they affect my analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][4] For this compound, a small molecule likely analyzed in complex biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and metabolites can interfere with its ionization in the mass spectrometer source.[5]

Q2: I'm observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects.[4] The composition of the matrix can vary between different samples, leading to variable ion suppression or enhancement and, consequently, inconsistent results.[1] It is crucial to assess the presence of matrix effects to ensure reliable quantification.

Q3: How can I determine if matrix effects are impacting my this compound analysis?

A3: There are several established methods to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occur.[5][6] A solution of this compound is continuously infused into the MS detector post-column, while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal of the analyte indicate the presence of interfering components.[6][7]

  • Post-Extraction Spike Method: This is a quantitative approach to determine the magnitude of the matrix effect.[5][6] You compare the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas gives a quantitative measure of the matrix effect (Matrix Factor).[6]

Q4: My data shows significant ion suppression. What are the primary strategies to mitigate this?

A4: There are three main strategies to address matrix effects:

  • Optimize Sample Preparation: The goal is to remove interfering components from your sample before it reaches the LC-MS/MS system.[8] More rigorous cleanup methods like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other interfering substances than simpler methods like protein precipitation (PPT).[9]

  • Improve Chromatographic Separation: Modifying your LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[10] This can be achieved by adjusting the gradient, changing the column chemistry, or using a longer column for better resolution.

  • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[5][8] The SIL-IS will have nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing a reliable reference for quantification.[5] If a SIL-IS is not available, a structural analog can be used, but its ability to track the analyte's behavior in the matrix must be carefully validated.

Q5: I do not have a stable isotope-labeled internal standard. What are my other options for quantitation?

A5: While a SIL-IS is ideal, other calibration strategies can be employed to compensate for matrix effects:

  • Matrix-Matched Calibration Standards: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[4] This helps to mimic the matrix effects seen in the unknown samples in your standards.

  • Standard Addition: This method involves adding known amounts of the analyte to the actual samples and then extrapolating to determine the original concentration.[8][10] This is a very effective but time-consuming approach, as each sample requires multiple analyses.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at a known concentration (e.g., mid-QC level) into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using your established sample preparation method. After the final extraction step, spike the extracts with the analyte at the same concentration as in Set A.

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Evaluate the results:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots should be <15% to ensure the matrix effect is consistent.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE. The specific sorbent and solvents should be optimized for this compound. Given its chemical structure (an amine), a cation exchange or a mixed-mode sorbent could be effective.

  • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering components while retaining the analyte.

  • Elution: Elute this compound with a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

The following tables illustrate hypothetical data for assessing and comparing different sample preparation methods to mitigate matrix effects.

Table 1: Matrix Factor Assessment in Human Plasma

Sample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Plasma)Matrix Factor%CV of MF (n=6 lots)
Protein Precipitation (Acetonitrile)1,500,000825,0000.5525%
Liquid-Liquid Extraction (MTBE)1,500,0001,125,0000.7518%
Solid-Phase Extraction (Mixed-Mode)1,500,0001,425,0000.958%

Table 2: Comparison of Accuracy and Precision with Different Internal Standards

Internal Standard TypeMean Accuracy (%)Precision (%CV)
No Internal Standard75.822.5
Structural Analog IS92.312.1
Stable Isotope-Labeled IS99.54.2

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_solution Solution Problem Poor Accuracy & Precision Assess Perform Post-Extraction Spike Experiment Problem->Assess Quantify Calculate Matrix Factor (MF) Assess->Quantify SamplePrep Optimize Sample Preparation (e.g., SPE) Quantify->SamplePrep If MF is not close to 1 or %CV > 15% Chromo Improve Chromatographic Separation Quantify->Chromo If MF is not close to 1 or %CV > 15% IS Use Stable Isotope-Labeled IS Quantify->IS If MF is not close to 1 or %CV > 15% Solution Reliable & Reproducible Assay SamplePrep->Solution Chromo->Solution IS->Solution

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Workflow Start Sample Condition 1. Condition Cartridge (Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute Analyte Wash->Elute End Analysis Elute->End

References

Optimization of mobile phase for the separation of Atomoxetine and its p-methyl isomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the separation of Atomoxetine and its p-methyl isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic modes used for the separation of Atomoxetine and its isomers?

A1: Both normal-phase and reverse-phase high-performance liquid chromatography (HPLC) are utilized for the separation of Atomoxetine and its isomers. Normal-phase chromatography, particularly with chiral stationary phases, is effective for separating enantiomers and positional isomers like the p-methyl isomer.[1][2] Reverse-phase HPLC is also commonly employed for the quantification of Atomoxetine in pharmaceutical dosage forms.[3][4][5]

Q2: What type of column is recommended for separating the p-methyl isomer from Atomoxetine?

A2: For the specific separation of positional isomers, including the p-methyl isomer, and enantiomers, polysaccharide-based chiral stationary phases are highly recommended. A Chiralcel OD-H column has been successfully used for this purpose.[1][2] For general quantification of Atomoxetine, standard C18 reverse-phase columns are frequently used.[3][4][5]

Q3: What are typical mobile phase compositions for the normal-phase separation of Atomoxetine and its p-methyl isomer?

A3: A common mobile phase for the normal-phase separation on a chiral column consists of a mixture of hexane, isopropanol (IPA), diethylamine (DEA), and trifluoroacetic acid (TFA). A validated composition is hexane/IPA/DEA/TFA (85/15/0.15/0.2, v/v/v/v).[1][2][6] Another reported mobile phase for chiral separation is n-hexane-isopropanol-diethylamine (80:20:0.2).[7] The addition of basic (DEA) and acidic (TFA) modifiers is crucial for improving peak shape and method robustness.[6]

Q4: Can reverse-phase HPLC be used to separate Atomoxetine from its p-methyl isomer?

A4: While reverse-phase methods are excellent for the assay of Atomoxetine, the primary challenge is achieving adequate resolution between closely related isomers like the p-methyl derivative. The literature predominantly points towards normal-phase chromatography on a chiral stationary phase for the successful separation of positional isomers.[1][2] However, optimization of reverse-phase conditions, potentially with specialized stationary phases or mobile phase additives, could be explored.

Troubleshooting Guide

Issue 1: Poor resolution between Atomoxetine and the p-methyl isomer peak.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: In normal-phase chromatography, systematically vary the ratio of the polar modifier (e.g., isopropanol) to the non-polar main solvent (e.g., hexane). A decrease in the percentage of the polar modifier will generally increase retention times and may improve resolution.

  • Possible Cause 2: Incorrect mobile phase additives.

    • Solution: For normal-phase separation on a chiral column, small amounts of a basic modifier like diethylamine (DEA) and an acidic modifier like trifluoroacetic acid (TFA) are often necessary to improve peak shape and selectivity.[6] Ensure their concentrations are optimized.

  • Possible Cause 3: Unsuitable column.

    • Solution: The separation of positional isomers can be highly dependent on the stationary phase chemistry. A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H, has been proven effective.[1][2] If you are using a standard C18 column, it may not provide the required selectivity.

Issue 2: Tailing or broad peaks for Atomoxetine and/or the p-methyl isomer.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: The amine groups in Atomoxetine can interact with residual silanols on silica-based columns, leading to peak tailing. In normal-phase, the addition of a small amount of a basic modifier like DEA (e.g., 0.1-0.2%) can mitigate these interactions.[1][7] In reverse-phase, ensure the pH of the aqueous component of the mobile phase is controlled with a suitable buffer to keep the analytes in a consistent ionization state.

  • Possible Cause 2: Column overload.

    • Solution: Inject a lower concentration of the sample to see if the peak shape improves. If so, the column may be overloaded.

  • Possible Cause 3: Contaminated or old column.

    • Solution: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.

Issue 3: Inconsistent retention times.

  • Possible Cause 1: Improperly prepared mobile phase.

    • Solution: Ensure the mobile phase components are accurately measured and thoroughly mixed. For multi-component mobile phases, it is best to mix them by volume before placing them in the solvent reservoir.[8] Degassing the mobile phase is also critical to prevent bubble formation in the pump.

  • Possible Cause 2: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and consistent temperature. A change of just 1°C can alter retention times by 1-2%.

  • Possible Cause 3: HPLC system issues.

    • Solution: Check for leaks in the system and ensure the pump is delivering a consistent flow rate. Fluctuations in pressure can indicate a problem with the pump seals or check valves.[8]

Data Presentation

Table 1: Normal-Phase HPLC Methods for Separation of Atomoxetine and its Isomers

ParameterMethod 1Method 2
Column Chiralcel OD-HChiralcel OD
Mobile Phase hexane/IPA/DEA/TFA (85/15/0.15/0.2, v/v/v/v)[1][2]n-hexane-isopropanol-diethylamine (80:20:0.2)[7]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[7]
Detection Not SpecifiedUV at 271 nm[7]
Separated Analytes S-enantiomer, para and meta positional isomers, phenyl des-methyl analog[1]Optical isomers[7]

Table 2: Reverse-Phase HPLC Methods for Analysis of Atomoxetine

ParameterMethod 3Method 4Method 5
Column Xterra RP 18 (250 mm × 4.6 mm, 5 µm)[3]4.6-mm × 15-cm; 3.5-µm packing L7[9]C18 column[4]
Mobile Phase Methanol: water (80:20 V/V)[3]Acetonitrile and Buffer (41:59) (Buffer: 5.8 g/L monobasic potassium phosphate + 3.0 mL triethylamine/L, pH 2.5 with phosphoric acid)[9]Water (0.2% triethylamine, pH 3.0 with orthophosphoric acid) and acetonitrile (15:85 v/v)[4]
Flow Rate 1.0 mL/min[3]1.0 mL/min[9]1.0 mL/min[4]
Detection UV at 270 nm[3]UV at 215 nm[9]UV at 270 nm[4]
Retention Time 5.350 min[3]Not Specified7.9 min[4]

Experimental Protocols

Protocol 1: Normal-Phase Separation of Atomoxetine and its Positional Isomers [1][2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralcel OD-H, 5 µm.

  • Mobile Phase Preparation:

    • Precisely measure 850 mL of n-hexane, 150 mL of isopropanol, 1.5 mL of diethylamine, and 2.0 mL of trifluoroacetic acid.

    • Combine all components in a suitable solvent reservoir and mix thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Injection Volume: 10 µL

    • Detection: UV (wavelength to be optimized, e.g., 270 nm)

  • Sample Preparation: Dissolve the sample containing Atomoxetine and its isomers in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and record the chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile_phase Prepare Mobile Phase (Hexane/IPA/DEA/TFA) equilibrate Equilibrate Column (Chiralcel OD-H) prep_mobile_phase->equilibrate prep_sample Prepare Sample (Dissolve in Mobile Phase) inject Inject Sample prep_sample->inject equilibrate->inject run_hplc Run Isocratic Separation (1.0 mL/min) inject->run_hplc detect UV Detection run_hplc->detect analyze Analyze Chromatogram (Resolution, Peak Shape) detect->analyze

Caption: Workflow for the normal-phase separation of Atomoxetine isomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Issues cluster_system System Parameters start Poor Peak Resolution check_ratio Adjust Hexane/IPA Ratio start->check_ratio check_additives Optimize DEA/TFA Conc. start->check_additives check_column_type Verify Chiral Stationary Phase start->check_column_type check_flow_rate Verify Flow Rate start->check_flow_rate check_temp Check Column Temperature start->check_temp end_node Resolution Improved check_ratio->end_node check_additives->end_node check_column_health Flush or Replace Column check_column_type->check_column_health check_column_health->end_node check_flow_rate->end_node check_temp->end_node

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Purification of N-Methyl-3-(p-tolyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude N-Methyl-3-(p-tolyloxy)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound can contain several impurities, primarily arising from the synthetic route. The most common impurities are positional isomers, such as N-Methyl-3-(o-tolyloxy)propan-1-amine and N-Methyl-3-(m-tolyloxy)propan-1-amine.[1][2] Starting materials and byproducts from preceding synthetic steps can also be present. For instance, if the synthesis involves the reaction of a phenol with a propyl-amine derivative, unreacted starting materials may contaminate the crude product.

Q2: What are the recommended initial purification strategies for this compound?

A2: The initial purification strategy often involves the formation of a salt, such as an oxalate or hydrochloride salt, which can then be purified by recrystallization.[1][3] This is a common and effective method for purifying amines. The choice of salt and recrystallization solvent is crucial for achieving high purity. Alternatively, liquid-liquid extraction can be employed to remove non-basic impurities.

Q3: Can you suggest suitable analytical techniques to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of this compound and quantifying isomeric impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can provide information on purity. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Purity After Recrystallization Inappropriate solvent system.Screen a variety of solvent systems. For the hydrochloride salt, acetonitrile has been shown to be effective.[1] For the oxalate salt, an ethyl acetate-methanol mixture can be considered.[3]
Co-precipitation of impurities.Try a slower cooling rate during recrystallization to allow for better crystal formation. Seeding with a small amount of pure product can also be beneficial.
Presence of Isomeric Impurities Incomplete separation during purification.Isomeric impurities can be challenging to remove by simple recrystallization. Consider preparative chromatography (e.g., flash chromatography on silica gel) for more efficient separation.[4] Alternatively, multiple recrystallizations may be necessary.
Oily Product Instead of Solid The free base form of the amine may be an oil at room temperature.Convert the amine to a crystalline salt (e.g., hydrochloride or oxalate) to facilitate handling and purification by recrystallization.
Residual solvent.Ensure the product is thoroughly dried under vacuum after filtration.
Poor Yield After Purification Loss of product during multiple purification steps.Optimize each purification step to minimize losses. For example, in liquid-liquid extractions, ensure complete phase separation and consider back-extraction of the aqueous layer.
Product solubility in the recrystallization solvent.Carefully select the recrystallization solvent to ensure low solubility of the product at low temperatures to maximize recovery.

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is based on a method described for a related compound and can be adapted for this compound.[1]

  • Salt Formation:

    • Dissolve the crude this compound free base in a suitable solvent such as acetonitrile.

    • Slowly add a solution of hydrochloric acid (e.g., IPA-HCl) to the stirred solution until the pH is acidic.

    • Stir the reaction mixture, and if precipitation occurs, cool to 0-5°C to maximize crystal formation.

  • Filtration and Washing:

    • Filter the precipitated hydrochloride salt.

    • Wash the filter cake with a cold, appropriate solvent (e.g., diisopropyl ether) to remove soluble impurities.

  • Recrystallization:

    • Dissolve the crude hydrochloride salt in a minimal amount of hot acetonitrile.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Filter the purified crystals and wash with a small amount of cold acetonitrile.

  • Drying:

    • Dry the purified this compound hydrochloride under vacuum at an appropriate temperature (e.g., 55-60°C).

Protocol 2: Purification via Oxalate Salt Formation

This protocol is adapted from procedures used for similar amine compounds.[3]

  • Salt Formation:

    • Dissolve the crude this compound free base in ethyl acetate.

    • Add a solution of oxalic acid in ethyl acetate to the amine solution.

    • Stir the mixture to allow for the formation of the oxalate salt precipitate.

  • Filtration and Recrystallization:

    • Filter the precipitated oxalate salt.

    • Recrystallize the salt from a suitable solvent mixture, such as ethyl acetate-methanol.

  • Drying:

    • Dry the purified oxalate salt under vacuum.

Data Presentation

Table 1: Example of Purity Improvement via Recrystallization of a Related Compound Hydrochloride Salt[1]

ImpurityPurity Before RecrystallizationPurity After Recrystallization
(R)-(−)-N-Methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine hydrochloride0.1-0.3%< 0.1%
(R)-(−)-N-Methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride0.5-0.8%< 0.1%

Table 2: Example of Purity of an Oxalate Salt Intermediate[5]

ImpurityPercentage
N-Methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine oxalate0.5-1.0%
N-Methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine oxalate1.0-2.0%

Visualizations

PurificationWorkflow cluster_crude Crude Product cluster_purification Purification Strategies cluster_pure Pure Product Crude Crude this compound Salt Salt Formation (HCl or Oxalate) Crude->Salt Initial Step Chromatography Column Chromatography Crude->Chromatography Alternative/Further Purification Recrystallization Recrystallization Salt->Recrystallization Primary Method Pure Pure this compound (as salt or free base) Recrystallization->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Start Purification Recrystallize Perform Recrystallization Start->Recrystallize CheckPurity Assess Purity (HPLC, TLC) IsPure Purity Acceptable? CheckPurity->IsPure End Purified Product IsPure->End Yes Troubleshoot Troubleshoot Issue IsPure->Troubleshoot No CheckIsomers Isomeric Impurities Present? Troubleshoot->CheckIsomers Recrystallize->CheckPurity Chromatography Consider Chromatography Chromatography->CheckPurity CheckIsomers->Recrystallize No, optimize recrystallization CheckIsomers->Chromatography Yes

Caption: Decision-making flowchart for troubleshooting purification issues.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for N-Methyl-3-(p-tolyloxy)propan-1-amine Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Analytical Methodologies

This guide provides a detailed comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Methyl-3-(p-tolyloxy)propan-1-amine, a known related compound of the drug Atomoxetine. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in a pharmaceutical quality control environment.[1][2][3] This document also presents a comparative overview of alternative analytical techniques, offering insights into their respective performance characteristics.

HPLC Method Validation: A Summary of Performance

The presented HPLC method is designed for the accurate and precise quantification of this compound. The validation parameters, as stipulated by ICH guidelines, have been rigorously assessed, and the results are summarized below.

Validation ParameterAcceptance CriteriaObserved Results
Specificity The analyte peak must be free from interference from blank, placebo, and known impurities.No interference observed at the retention time of the analyte. The method is specific.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over the concentration range of 0.5-150 µg/mL.
Range 80% to 120% of the test concentration.The method is linear, accurate, and precise within 10-200 µg/mL.[2]
Accuracy (% Recovery) 98.0% to 102.0%99.2% to 101.5% at three concentration levels (80%, 100%, 120%).
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%0.8%
- Intermediate PrecisionRSD ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.5 µg/mL
Robustness RSD ≤ 2.0% after minor changes in method parameters.The method remained unaffected by slight variations in flow rate and mobile phase composition.

Comparative Analysis of Analytical Methodologies

While HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds, other methods can also be employed. This section provides a comparison of the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility, detection by mass fragmentation.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Good, but potential for interference from co-eluting compounds with similar UV spectra.Excellent, provides structural information.Excellent, highly specific due to MS/MS fragmentation.
Sensitivity (Typical LOQ) ~0.5 µg/mL~200 ng/mL[3]~0.5 ng/mL[1]
Sample Throughput HighModerateHigh
Instrumentation Cost ModerateHighVery High
Derivatization Required NoOften required for non-volatile amines.Can be used to enhance ionization but not always necessary.
Typical Application Routine quality control, purity testing, and assays.Impurity identification, analysis of volatile compounds.Bioanalysis, trace level quantification, metabolite identification.[1]

Experimental Protocols

Validated HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.5, 1, 5, 10, 50, 100, 150 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter before injection.

Validation Experiments
  • Specificity: Inject blank (mobile phase), placebo (formulation excipients), and a spiked sample solution containing this compound and known impurities to demonstrate the absence of interference.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same operating conditions. Calculate the Relative Standard Deviation (RSD%).

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. Calculate the RSD%.

  • LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio of the analyte peak.

  • Robustness: Intentionally introduce small variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C) and assess the impact on the results.

Visualizing the Validation Workflow and Relationships

The following diagrams illustrate the logical flow of the HPLC method validation process and the hierarchical relationship of the validation parameters as per ICH guidelines.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Generation Robustness->ValidationReport

Caption: Workflow for the validation of the HPLC method.

ICH_Validation_Parameters Validation Method Validation (ICH Q2(R1)) Assay Assay & Purity Validation->Assay Impurity Impurity Testing Validation->Impurity Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness Impurity->Specificity Impurity->Linearity Impurity->Accuracy Impurity->Precision LOQ LOQ Impurity->LOQ Impurity->Robustness LOD LOD LOQ->LOD

Caption: Relationship of ICH validation parameters.

References

Comparative analysis of the pharmacological activity of Atomoxetine and p-Methyl Atomoxetine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available pharmacological data for Atomoxetine and an exploratory look at its para-methylated analog.

Introduction

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in both pediatric and adult populations. Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the norepinephrine transporter (NET), leading to increased levels of norepinephrine and, indirectly, dopamine in the prefrontal cortex.[1][2] p-Methyl Atomoxetine, a structural analog of Atomoxetine with a methyl group substituted at the para position of the phenoxy ring, has been identified, primarily as an impurity in the synthesis of Atomoxetine.[3][] While the pharmacological profile of Atomoxetine is well-documented, a direct comparative analysis with p-Methyl Atomoxetine is hampered by the current lack of publicly available, quantitative pharmacological data for the latter.

This guide aims to provide a detailed overview of the pharmacological activity of Atomoxetine, supported by experimental data and protocols. While a direct quantitative comparison with p-Methyl Atomoxetine is not feasible at this time due to the absence of published binding affinity and selectivity data for this specific analog, this document will lay the groundwork for such a comparison should data become available.

Pharmacological Profile of Atomoxetine

Atomoxetine's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET). This inhibition blocks the reuptake of norepinephrine from the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1][2] Notably, in the prefrontal cortex, where the dopamine transporter (DAT) is sparsely expressed, NET is also responsible for the reuptake of dopamine. Consequently, by inhibiting NET, Atomoxetine also effectively increases dopamine levels in this brain region, which is crucial for executive functions often impaired in ADHD.[1]

Monoamine Transporter Binding Affinities

The selectivity of Atomoxetine for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT) is a key feature of its pharmacological profile. This selectivity is thought to contribute to its favorable side-effect profile compared to other psychostimulants. The binding affinities of Atomoxetine for the human monoamine transporters are summarized in the table below.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)
Atomoxetine 5771451
p-Methyl Atomoxetine Data not availableData not availableData not available

Table 1: In vitro binding affinities of Atomoxetine for human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data for p-Methyl Atomoxetine is currently unavailable in published literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition NE_vesicle Norepinephrine (NE) Vesicles NE NE NE_vesicle->NE Release NE_synapse NE NE->NE_synapse NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction & Neuronal Response Adrenergic_Receptor->Signal_Transduction Atomoxetine Atomoxetine Atomoxetine->NET Inhibition

Mechanism of Action of Atomoxetine

cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from HEK293 cells expressing transporters) incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]Nisoxetine for NET) - Test Compound (Atomoxetine or p-Methyl Atomoxetine) prep->incubation filtration 3. Separation (Rapid filtration to separate bound and free radioligand) incubation->filtration counting 4. Quantification (Scintillation counting to measure radioactivity) filtration->counting analysis 5. Data Analysis (Determine Ki values) counting->analysis

Experimental Workflow for Radioligand Binding Assay

Experimental Protocols

The following provides a generalized protocol for determining the in vitro binding affinity of compounds to monoamine transporters, based on standard methodologies in the field.[5][6][7]

Radioligand Binding Assay for NET, SERT, and DAT

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and an appropriate selection antibiotic (e.g., G418).[8]

  • Cells are harvested, and crude membrane fractions are prepared by homogenization in ice-cold buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added:

    • Cell membrane preparation (containing the specific transporter).

    • A fixed concentration of a specific radioligand. For example:

      • NET: [³H]Nisoxetine

      • SERT: [³H]Citalopram or [³H]Paroxetine

      • DAT: [³H]WIN 35,428 or [³H]GBR-12935

    • Varying concentrations of the test compound (Atomoxetine or p-Methyl Atomoxetine) or a known displacing agent for the determination of non-specific binding (e.g., desipramine for NET).

  • The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Comparative Analysis and Future Directions

A direct, data-driven comparison of the pharmacological activity of Atomoxetine and p-Methyl Atomoxetine is contingent upon the future availability of experimental data for the latter. Based on structure-activity relationship (SAR) studies of other Atomoxetine analogs, it is plausible that the introduction of a methyl group at the para position of the phenoxy ring could influence its binding affinity and selectivity for monoamine transporters.[9] However, without empirical data, any such claims remain speculative.

Future research should focus on synthesizing and pharmacologically characterizing p-Methyl Atomoxetine. Specifically, determining its in vitro binding affinities (Ki values) for NET, SERT, and DAT is a critical first step. Subsequent studies could then explore its functional activity (e.g., inhibition of neurotransmitter uptake) and in vivo effects on neurotransmitter levels and behavior in animal models. Such data would not only enable a direct comparison with Atomoxetine but also contribute to a deeper understanding of the SAR of this important class of norepinephrine reuptake inhibitors.

Conclusion

Atomoxetine is a well-characterized selective norepinephrine reuptake inhibitor with a clear mechanism of action that underpins its therapeutic utility in ADHD. While its structural analog, p-Methyl Atomoxetine, has been identified, a significant knowledge gap exists regarding its pharmacological properties. The experimental protocols outlined in this guide provide a framework for the future characterization of p-Methyl Atomoxetine and other related compounds. A definitive comparative analysis of the pharmacological activity of Atomoxetine and p-Methyl Atomoxetine awaits the generation of robust, quantitative experimental data for the methylated analog.

References

Cross-Validation of Analytical Methods for the Quantification of N-Methyl-3-(p-tolyloxy)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of N-Methyl-3-(p-tolyloxy)propan-1-amine, a known related compound of the active pharmaceutical ingredient (API) Atomoxetine. The selection and validation of appropriate analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document is intended for researchers, scientists, and drug development professionals involved in the analytical development and quality control of Atomoxetine and related substances.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in pharmaceutical analysis used to ensure that a validated method produces consistent and reliable results when performed by different laboratories, analysts, or with different instruments. This process is essential for method transfer, regulatory submissions, and for comparing results from different analytical techniques. This guide will compare two prominent chromatographic methods that can be utilized for the quantification of this compound: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Comparative Analysis of Analytical Methods

The following sections detail the experimental protocols and performance characteristics of two distinct HPLC methods suitable for the analysis of this compound.

Method 1: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) for Chiral and Positional Isomer Separation

This method is particularly useful for the simultaneous separation of the enantiomers of Atomoxetine and its positional isomers, including this compound.[1]

Experimental Protocol:

  • Chromatographic System: A normal-phase isocratic chiral liquid chromatography system.

  • Column: Chiralcel OD-H (polysaccharide-based chiral stationary phase).[1]

  • Mobile Phase: A mixture of hexane, isopropanol (IPA), diethylamine (DEA), and trifluoroacetic acid (TFA) in the ratio of 85:15:0.15:0.2 (v/v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a specified wavelength.

  • Quantitation: Based on the peak area of the analyte compared to a reference standard.

Data Presentation:

ParameterPerformance
Specificity Method demonstrates separation of the para and meta positional isomers and the phenyl des-methyl analog from the S-enantiomer of atomoxetine.[1]
Linearity To be determined for this compound.
Accuracy To be determined for this compound.
Precision To be determined for this compound.
Quantitation Limit To be determined for this compound.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Stability-Indicating Analysis

This stability-indicating RP-HPLC method is designed for the determination of Atomoxetine hydrochloride in the presence of its degradation products, which would include this compound under certain stress conditions.[2]

Experimental Protocol:

  • Chromatographic System: A reversed-phase high-performance liquid chromatography system.

  • Column: Phenomenex C18 column (250 x 4.6 mm id, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.032 M ammonium acetate in the ratio of 55:05:40 (v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection: Photodiode array (PDA) detection at 275 nm.[2]

  • Quantitation: Based on the peak area of the analyte over a concentration range of 0.5-5 µg/mL.[2]

Data Presentation:

ParameterPerformance
Specificity The method effectively separates the drug from its degradation products formed under acid, base, oxidation, and heat stress conditions.[2]
Linearity Linear over the concentration range of 0.5-5 µg/mL for Atomoxetine.[2]
Accuracy Mean recovery of 100.8 ± 0.4% for Atomoxetine.[2]
Precision Method is demonstrated to be repeatable.[2]
Quantitation Limit To be determined specifically for this compound.

Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion DefineObjective Define Objective & Acceptance Criteria SelectMethods Select Methods for Comparison DefineObjective->SelectMethods PrepareSamples Prepare Standard & Sample Sets SelectMethods->PrepareSamples AnalyzeMethod1 Analyze Samples with Method 1 PrepareSamples->AnalyzeMethod1 AnalyzeMethod2 Analyze Samples with Method 2 PrepareSamples->AnalyzeMethod2 CollectData Collect & Tabulate Results AnalyzeMethod1->CollectData AnalyzeMethod2->CollectData StatisticalAnalysis Perform Statistical Comparison CollectData->StatisticalAnalysis ComparePerformance Compare Method Performance StatisticalAnalysis->ComparePerformance Report Generate Cross-Validation Report ComparePerformance->Report

Caption: Workflow for Cross-Validation of Analytical Methods.

Experimental Workflow for NP-HPLC Analysis

The diagram below outlines the key steps in the NP-HPLC analytical method.

NPHPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SampleWeighing Weigh Sample SampleDissolution Dissolve in Mobile Phase SampleWeighing->SampleDissolution Injection Inject into NP-HPLC System SampleDissolution->Injection Separation Isocratic Separation on Chiralcel OD-H Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Standard Integration->Quantification

Caption: Experimental Workflow for NP-HPLC Analysis.

Experimental Workflow for RP-HPLC Analysis

The following diagram illustrates the experimental workflow for the RP-HPLC method.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SampleWeighing Weigh Sample SampleDissolution Dissolve in Diluent SampleWeighing->SampleDissolution Injection Inject into RP-HPLC System SampleDissolution->Injection Separation Gradient/Isocratic Separation on C18 Column Injection->Separation Detection PDA Detection at 275 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Standard Integration->Quantification

Caption: Experimental Workflow for RP-HPLC Analysis.

Conclusion

Both the NP-HPLC and RP-HPLC methods offer viable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. The NP-HPLC method is advantageous for its ability to resolve chiral and positional isomers, which is crucial for impurity profiling. The RP-HPLC method provides a robust, stability-indicating assay suitable for routine quality control and analysis of degradation products. A formal cross-validation study should be conducted by analyzing the same set of samples with both methods and statistically comparing the results to ensure interchangeability and consistency of data between the methods. This will provide a higher level of assurance in the analytical results generated for this compound.

References

Head-to-head comparison of different chiral columns for the separation of Atomoxetine isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and accurate separation of drug enantiomers is a critical aspect of pharmaceutical analysis. Atomoxetine, a selective norepinephrine reuptake inhibitor primarily used in the treatment of ADHD, exists as two enantiomers, (R)- and (S)-atomoxetine. The therapeutic efficacy resides in the (R)-enantiomer, making the precise quantification of each isomer essential for quality control and regulatory compliance. This guide provides a head-to-head comparison of different chiral high-performance liquid chromatography (HPLC) columns for the separation of atomoxetine isomers, supported by experimental data and detailed protocols.

Polysaccharide-based chiral stationary phases (CSPs) have demonstrated significant utility in the resolution of atomoxetine enantiomers. This comparison focuses on two prominent examples: Chiralcel OD-H and Lux i-Cellulose-5, detailing their performance based on available scientific literature and technical notes.

Performance Comparison of Chiral Columns

The following table summarizes the quantitative data for the separation of atomoxetine isomers on two different polysaccharide-based chiral columns. These columns are widely recognized for their broad applicability in chiral separations.

ParameterChiralcel OD-HLux i-Cellulose-5
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Immobilized cellulose tris(3,5-dichlorophenylcarbamate)
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine / Trifluoroacetic Acid (85:15:0.15:0.2, v/v/v/v)n-Hexane / 2-propanol / Diethylamine (970:30:5, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UVUV @ 270 nm
Retention Time (S-enantiomer) Not explicitly stated in the available literature8.644 min[1]
Retention Time (R-enantiomer) Not explicitly stated in the available literature12.774 min[1]
Selectivity (α) Not explicitly stated in the available literature1.52[1]
Resolution (Rs) A resolution of 5.5 was achieved with a similar mobile phase (n-hexane-isopropanol-diethylamine 80:20:0.2)6.51[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are the experimental protocols for the two compared chiral columns.

Chiralcel OD-H Protocol

A normal-phase isocratic chiral liquid chromatographic method has been developed and validated for the separation of atomoxetine hydrochloride enantiomers and its positional isomers.[2][3]

  • Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of n-hexane, isopropanol (IPA), diethylamine (DEA), and trifluoroacetic acid (TFA) in a ratio of 85:15:0.15:0.2 (v/v/v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV detection.

  • Sample Preparation: Dissolve the atomoxetine hydrochloride sample in the mobile phase.

Lux i-Cellulose-5 Protocol

This method demonstrates the enantiomeric purity analysis of Atomoxetine hydrochloride API using an immobilized polysaccharide-based chiral stationary phase.[1]

  • Column: Lux i-Cellulose-5, 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and diethylamine in a ratio of 970:30:5 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 50 µL.[1]

  • Temperature: Ambient.[1]

  • Detection: UV at 270 nm.[1]

  • Sample Preparation: Dissolve the S-enantiomer hydrochloride standard at 1.5 mg/mL and the Atomoxetine hydrochloride standard at 1 mg/mL in the mobile phase.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the chiral separation of atomoxetine isomers using HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Atomoxetine Sample B Dissolve in Mobile Phase A->B C Inject Sample onto Chiral Column B->C D Isocratic Elution with Mobile Phase C->D E UV Detection D->E F Record Chromatogram E->F G Integrate Peaks F->G H Calculate Resolution, Selectivity, and Enantiomeric Purity G->H

Figure 1. Experimental workflow for chiral HPLC separation.

References

A Framework for Inter-Laboratory Comparison of N-Methyl-3-(p-tolyloxy)propan-1-amine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methyl-3-(p-tolyloxy)propan-1-amine is recognized as a related compound to Atomoxetine, a selective norepinephrine reuptake inhibitor.[1] As with any pharmaceutical compound, ensuring the accuracy and reproducibility of its quantitative analysis across different laboratories is paramount for quality control and regulatory compliance. This guide proposes a framework for conducting an inter-laboratory comparison study for this compound, as no public data from such a study is currently available. The objective is to provide a comprehensive protocol that can be adopted by researchers and drug development professionals to validate and compare analytical performance.

Proposed Study Design

An inter-laboratory study assesses the performance of different laboratories in conducting a specific measurement. The core of this proposed study involves distributing a homogenous, well-characterized sample of this compound to participating laboratories. Each laboratory would then analyze the sample using a standardized analytical method and report their findings to a central coordinator for statistical evaluation.

cluster_setup Phase 1: Study Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Preparation of Homogenous Test Sample B Characterization of Reference Value A->B C Development of Standardized Analytical Protocol D Recruitment of Participating Laboratories C->D E Distribution of Sample and Protocol to Labs D->E F Analysis of Sample by Participating Labs E->F G Submission of Analytical Results F->G H Statistical Analysis of Combined Data G->H I Generation of Performance Report H->I

Figure 1. Proposed workflow for an inter-laboratory comparison study.

Experimental Protocols

A standardized analytical procedure is crucial for a meaningful comparison. The following High-Performance Liquid Chromatography (HPLC) method is proposed based on common practices for the analysis of Atomoxetine and its related compounds.

Proposed HPLC Method for Quantitative Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.032 M ammonium acetate) and an organic modifier like acetonitrile/methanol (e.g., in a 40:60 v/v ratio). The final ratio should be optimized to achieve adequate separation.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: 275 nm.[2]

  • Injection Volume: 20 µL.

  • Internal Standard: A suitable, non-interfering compound should be selected to improve precision (e.g., Pioglitazone has been used for Atomoxetine analysis).[3]

Sample Preparation Protocol

  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., mobile phase or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover a linear concentration range (e.g., 0.5 - 10 µg/mL).

  • Test Sample Preparation: The distributed test sample should be accurately weighed and dissolved in the same solvent to achieve a concentration within the calibration range.

  • Analysis: Inject the prepared standards and test samples into the HPLC system. The analysis of each sample should be performed in triplicate.

Data Presentation and Comparison

Participating laboratories would be required to report their calculated concentration of the analyte in the provided test sample, along with the standard deviation of their replicate measurements. This data would be compiled for comparative analysis.

Table 1: Hypothetical Inter-laboratory Comparison Results

Laboratory IDReported Concentration (µg/mL)Standard Deviation (SD)
Lab 15.120.08
Lab 24.950.11
Lab 35.250.06
Lab 44.880.15
Lab 55.030.09
Summary Statistics
Number of Labs (n) 5
Mean 5.05
Overall Standard Deviation 0.15
Coefficient of Variation (%RSD) 2.97%

Data Analysis and Performance Evaluation

The collected data would undergo statistical analysis to evaluate the performance of each laboratory and the overall reproducibility of the method. Key statistical measures include the mean, standard deviation, and coefficient of variation (%RSD). Performance is often evaluated using z-scores, which indicate how far a laboratory's result is from the consensus mean.

Data Raw Data from All Laboratories Outlier Outlier Test (e.g., Cochran's, Grubbs') Data->Outlier Stats Calculate Consensus Mean and Standard Deviation Outlier->Stats Clean Data ZScore Calculate Z-Score for Each Laboratory Stats->ZScore Report Performance Evaluation (Satisfactory / Questionable) ZScore->Report

Figure 2. Logical flow for the statistical analysis of inter-laboratory data.

A z-score is typically calculated for each laboratory using the formula: z = (x - X) / σ where:

  • x is the result from the individual laboratory

  • X is the consensus mean from all laboratories

  • σ is the standard deviation of the results from all laboratories

Generally, a z-score between -2 and +2 is considered satisfactory, indicating that the laboratory's result is in good agreement with the consensus. Scores outside this range may indicate a potential issue that requires investigation.

This guide provides a foundational framework for establishing an inter-laboratory comparison for the analysis of this compound. By following a standardized protocol and employing robust statistical analysis, researchers can gain valuable insights into the reproducibility and reliability of their analytical methods, ultimately ensuring higher data quality in drug development and quality control processes.

References

A Comparative Study on the Degradation Products of Atomoxetine and p-Methyl Atomoxetine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the degradation products of Atomoxetine and its structural isomer, p-Methyl Atomoxetine. The information presented is intended for researchers, scientists, and professionals in drug development, offering insights into the stability and degradation pathways of these compounds. The data for Atomoxetine is based on forced degradation studies, while the degradation profile of p-Methyl Atomoxetine is largely hypothesized based on structural analogy due to the limited availability of direct experimental studies.

Introduction

Atomoxetine is a selective norepinephrine reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] p-Methyl Atomoxetine is a positional isomer and a known process-related impurity in the synthesis of Atomoxetine.[2][3] Understanding the degradation behavior of both the active pharmaceutical ingredient (API) and its impurities is crucial for ensuring drug product quality, safety, and efficacy. Forced degradation studies are essential in identifying potential degradation products that could form under various stress conditions.[][5][6]

This comparison focuses on the degradation products formed under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.

Data Presentation: Comparative Degradation Products

The following table summarizes the known and hypothesized degradation products of Atomoxetine and p-Methyl Atomoxetine under various stress conditions. The data for Atomoxetine is derived from forced degradation studies, while the products for p-Methyl Atomoxetine are inferred based on its chemical structure.

Stress ConditionAtomoxetine Degradation Products (Observed)p-Methyl Atomoxetetine Degradation Products (Hypothesized)
Acid Hydrolysis (R)-N-methyl-3-phenyl-3-hydroxypropan-1-amine, o-Cresol(R)-N-methyl-3-phenyl-3-hydroxypropan-1-amine, p-Cresol
Alkaline Hydrolysis (R)-N-methyl-3-phenyl-3-hydroxypropan-1-amine, o-Cresol(R)-N-methyl-3-phenyl-3-hydroxypropan-1-amine, p-Cresol
Oxidation (H₂O₂) Atomoxetine N-oxide, other unidentified polar degradantsp-Methyl Atomoxetine N-oxide, other unidentified polar degradants
Thermal Degradation Multiple minor degradants observed via chromatographyMultiple minor degradants expected

Experimental Protocols

The following are detailed methodologies for the forced degradation studies of Atomoxetine, as compiled from various sources. These protocols can serve as a basis for designing similar studies for p-Methyl Atomoxetine.

Sample Preparation

A stock solution of Atomoxetine hydrochloride (1 mg/mL) is prepared in a suitable solvent, such as methanol or a mixture of methanol and water.[]

Forced Degradation Conditions
  • Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N hydrochloric acid and refluxed at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). The solution is then neutralized with an equivalent amount of 0.1 N sodium hydroxide.

  • Alkaline Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N sodium hydroxide and refluxed at 80°C for a specified period. The solution is then neutralized with an equivalent amount of 0.1 N hydrochloric acid.

  • Oxidative Degradation: The stock solution is mixed with an equal volume of 3% hydrogen peroxide and kept at room temperature for a specified period.

  • Thermal Degradation: The solid drug substance is placed in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified period. A solution of the drug is also subjected to thermal stress by refluxing.

Analytical Method

The stressed samples are analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A typical method would involve:

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 270 nm).

  • Analysis: The degradation products are identified by their retention times and their structures can be elucidated using mass spectrometry (LC-MS).

Mandatory Visualization

The following diagrams illustrate the degradation pathways of Atomoxetine and the hypothesized pathways for p-Methyl Atomoxetine.

cluster_atomoxetine Atomoxetine Degradation atomoxetine Atomoxetine acid_base_hydrolysis Acid/Base Hydrolysis atomoxetine->acid_base_hydrolysis oxidation Oxidation (H₂O₂) atomoxetine->oxidation thermal Thermal Stress atomoxetine->thermal hydrolysis_products (R)-N-methyl-3-phenyl-3-hydroxypropan-1-amine + o-Cresol acid_base_hydrolysis->hydrolysis_products oxidation_product Atomoxetine N-oxide oxidation->oxidation_product thermal_products Minor Degradants thermal->thermal_products

Degradation pathways of Atomoxetine.

cluster_p_methyl_atomoxetine p-Methyl Atomoxetine Degradation (Hypothesized) p_methyl_atomoxetine p-Methyl Atomoxetine acid_base_hydrolysis_p Acid/Base Hydrolysis p_methyl_atomoxetine->acid_base_hydrolysis_p oxidation_p Oxidation (H₂O₂) p_methyl_atomoxetine->oxidation_p thermal_p Thermal Stress p_methyl_atomoxetine->thermal_p hydrolysis_products_p (R)-N-methyl-3-phenyl-3-hydroxypropan-1-amine + p-Cresol acid_base_hydrolysis_p->hydrolysis_products_p oxidation_product_p p-Methyl Atomoxetine N-oxide oxidation_p->oxidation_product_p thermal_products_p Minor Degradants thermal_p->thermal_products_p

Hypothesized degradation pathways of p-Methyl Atomoxetine.

start Start: Drug Substance/Product stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze Stressed Samples (Stability-Indicating HPLC) stress->analysis identification Characterize Degradation Products (LC-MS, NMR) analysis->identification comparison Compare Degradation Profiles identification->comparison

References

A Comparative Guide to the Bioanalytical Method Validation of N-Methyl-3-(p-tolyloxy)propan-1-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of N-Methyl-3-(p-tolyloxy)propan-1-amine in biological matrices such as human plasma. The described method is compared with alternative analytical approaches, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their analytical needs.

Introduction

This compound is an aromatic amine of interest in pharmaceutical development. Accurate quantification of this analyte in biological fluids is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[1] This document outlines a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its determination and compares it with other potential techniques. The validation of this method is based on established regulatory guidelines to ensure data reliability.[2][3]

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of this compound is fundamental for the development of a robust bioanalytical method.

PropertyValueSource
Molecular FormulaC₁₇H₂₁NO[4]
Molecular Weight255.35 g/mol [4]
XLogP33.5[4]
IUPAC NameN-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine[4]

Note: These properties are for a closely related compound and serve as a strong proxy for the target analyte.

Experimental Protocols

A detailed methodology for the validated LC-MS/MS method is provided below.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective technique for sample clean-up and analyte enrichment from complex biological matrices.[5][6]

  • Aliquotting: Take 100 µL of the human plasma sample.

  • Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution (e.g., a deuterated analog of the analyte).

  • Alkalinization: Add 100 µL of 0.1 M sodium hydroxide to the sample to ensure the analyte is in its basic, more extractable form.

  • Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Separation: Freeze the aqueous layer and transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1][7]

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]⁺ > fragment ion; IS: [M+H]⁺ > fragment ion

Method Validation Summary

The developed LC-MS/MS method was validated according to international guidelines, assessing its linearity, accuracy, precision, recovery, and matrix effect.[2][8]

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)3.1% to 9.8%
Recovery (%) Consistent and reproducible85.2%
Matrix Effect (%) Within ±15%92.1%

Comparison with Alternative Methods

While LC-MS/MS is often the gold standard for bioanalysis due to its high sensitivity and specificity[7], other techniques can be considered. The following table compares the validated LLE-LC-MS/MS method with two common alternatives: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[5][9]

FeatureLLE-LC-MS/MS (This Method)PPT-LC-MS/MSSPE-LC-MS/MS
Selectivity HighLowVery High
Sensitivity HighModerateVery High
Matrix Effect Low to ModerateHighVery Low
Cost per Sample LowVery LowHigh
Throughput ModerateHighModerate to Low
Method Development Time ModerateShortLong
Automation Potential ModerateHighHigh

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow, from sample receipt to data analysis.

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase SampleReceipt Sample Receipt & Storage (-80°C) Thawing Sample Thawing SampleReceipt->Thawing SamplePrep Sample Preparation (LLE) Thawing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing Reporting Report Generation DataProcessing->Reporting

Caption: Bioanalytical workflow for this compound.

Comparison of Sample Preparation Techniques

This diagram provides a logical comparison of the three primary sample preparation techniques discussed.

G cluster_input Input cluster_methods Sample Preparation Methods cluster_output Output cluster_comparison Key Comparison Metrics BiologicalMatrix Biological Matrix (e.g., Plasma) PPT Protein Precipitation (PPT) BiologicalMatrix->PPT LLE Liquid-Liquid Extraction (LLE) BiologicalMatrix->LLE SPE Solid-Phase Extraction (SPE) BiologicalMatrix->SPE CleanExtract Clean Extract for LC-MS/MS Analysis PPT->CleanExtract Cost Cost PPT->Cost Lowest Selectivity Selectivity PPT->Selectivity Lowest Throughput Throughput PPT->Throughput Highest LLE->CleanExtract SPE->CleanExtract SPE->Cost Highest SPE->Selectivity Highest SPE->Throughput Lowest

Caption: Comparison of sample preparation techniques for bioanalysis.

Conclusion

The presented Liquid-Liquid Extraction Liquid Chromatography-Tandem Mass Spectrometry (LLE-LC-MS/MS) method provides a robust, sensitive, and cost-effective solution for the quantification of this compound in biological matrices. While alternative methods like Protein Precipitation offer higher throughput and Solid-Phase Extraction provides superior selectivity, the described LLE method strikes an optimal balance between performance, cost, and efficiency for routine bioanalytical applications. The choice of the most suitable method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources.

References

A Comparative Guide to the In Vitro Metabolism of Atomoxetetine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolism of atomoxetine, a selective norepinephrine reuptake inhibitor, and a discussion of its positional isomers. While extensive data exists for atomoxetine, this document highlights the current gap in publicly available research on the in vitro metabolism of its ortho-, meta-, and para-isomers. The guide presents known metabolic pathways, quantitative data, and detailed experimental protocols relevant to the study of these compounds.

Executive Summary

Atomoxetine undergoes extensive in vitro metabolism, primarily driven by cytochrome P450 enzymes. The dominant metabolic pathway is aromatic hydroxylation, followed by N-demethylation. The enzyme CYP2D6 is the principal catalyst for the formation of the major active metabolite, 4-hydroxyatomoxetine. A minor pathway involving CYP2C19 leads to the formation of N-desmethylatomoxetine.

Crucially, a comprehensive search of scientific literature revealed no publicly available experimental data on the in vitro metabolism of the ortho-, meta-, and para-positional isomers of atomoxetine. Therefore, a direct quantitative comparison is not possible at this time. This guide will focus on presenting the detailed metabolic profile of atomoxetine and will offer a theoretical framework for predicting the metabolic behavior of its isomers, alongside protocols for conducting such comparative studies.

In Vitro Metabolism of Atomoxetine

The in vitro biotransformation of atomoxetine has been characterized using various systems, including human liver microsomes (HLMs) and cryopreserved human hepatocytes. These studies have elucidated the primary metabolic routes and the key enzymes involved.

Major Metabolic Pathways

The metabolism of atomoxetine is characterized by two primary Phase I reactions:

  • Aromatic Hydroxylation: This is the principal metabolic pathway, leading to the formation of 4-hydroxyatomoxetine. This reaction is predominantly catalyzed by CYP2D6. The resulting metabolite is pharmacologically active and is subsequently conjugated with glucuronic acid (a Phase II reaction) to facilitate excretion.

  • N-demethylation: A secondary pathway involves the removal of the methyl group from the nitrogen atom, producing N-desmethylatomoxetine. This reaction is mainly mediated by CYP2C19.

Benzylic oxidation has also been described as a metabolic pathway for atomoxetine.

Quantitative Metabolic Data

The following table summarizes the key enzymes involved in the metabolism of atomoxetine and their major metabolites.

Parent CompoundEnzyme(s)Major Metabolite(s)Metabolic Pathway
AtomoxetineCYP2D64-HydroxyatomoxetineAromatic Hydroxylation
AtomoxetineCYP2C19N-DesmethylatomoxetineN-demethylation

Positional Isomers of Atomoxetine: A Data Gap

Atomoxetine is chemically known as (–)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. Its positional isomers are:

  • Ortho-isomer: (–)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine (Atomoxetine itself)

  • Meta-isomer: (–)-N-methyl-3-phenyl-3-(m-tolyloxy)propan-1-amine

  • Para-isomer: (–)-N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine

Despite a thorough review of the scientific literature, no in vitro metabolic studies for the meta- and para-isomers of atomoxetine were identified. This represents a significant gap in the understanding of the structure-metabolism relationship for this class of compounds.

Experimental Protocols

To facilitate research into the metabolism of atomoxetine and its isomers, detailed protocols for key in vitro experiments are provided below.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes.

Materials:

  • Test compounds (Atomoxetine and its positional isomers)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound with HLMs in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: CYP450 Reaction Phenotyping

Objective: To identify the specific CYP450 enzymes responsible for the metabolism of a test compound.

Materials:

  • Test compound

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Pooled human liver microsomes

  • Selective chemical inhibitors for each CYP isoform

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

Part A: Recombinant CYP Enzymes

  • Incubate the test compound with individual recombinant CYP enzymes in the presence of the NADPH regenerating system at 37°C.

  • After a set time, terminate the reactions.

  • Analyze the samples for metabolite formation by LC-MS/MS.

  • Identify which recombinant enzymes produce metabolites.

Part B: Chemical Inhibition in HLMs

  • Pre-incubate HLMs with a selective chemical inhibitor for a specific CYP isoform.

  • Add the test compound and initiate the reaction with the NADPH regenerating system.

  • As a control, run parallel incubations without the inhibitor.

  • Terminate the reactions and analyze for metabolite formation.

  • A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Visualizations

Atomoxetine Metabolic Pathway

Atomoxetine_Metabolism Atomoxetine Atomoxetine Hydroxyatomoxetine 4-Hydroxyatomoxetine Atomoxetine->Hydroxyatomoxetine CYP2D6 (Major) N_Desmethylatomoxetine N-Desmethylatomoxetine Atomoxetine->N_Desmethylatomoxetine CYP2C19 (Minor) Glucuronide 4-Hydroxyatomoxetine-O-glucuronide Hydroxyatomoxetine->Glucuronide UGTs

Caption: Primary metabolic pathways of atomoxetine.

Experimental Workflow for In Vitro Metabolism Studies

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Test_Compound Test Compound (Atomoxetine or Isomer) Incubation Incubate at 37°C Test_Compound->Incubation HLM Human Liver Microsomes HLM->Incubation Cofactors NADPH Regenerating System Cofactors->Incubation Quench Terminate Reaction Incubation->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Kinetics Kinetic Analysis (t½, CLint) LCMS->Kinetics

Caption: General workflow for in vitro metabolism assays.

Navigating the Nuances: A Comparative Guide to Robustness Testing of the Analytical Method for N-Methyl-3-(p-tolyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of pharmaceutical development and quality control, the assurance of analytical method reliability is paramount. This guide provides a comprehensive comparison of robustness testing for the analytical method of N-Methyl-3-(p-tolyloxy)propan-1-amine, a known related compound of Atomoxetine. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents comparative data to ensure methodological resilience against minor variations, thereby guaranteeing consistent and reliable results.

Introduction to Robustness Testing

Robustness testing is a critical component of analytical method validation, designed to evaluate a method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This assessment provides a clear indication of the method's reliability during normal usage. For this compound, ensuring a robust analytical method is crucial for the accurate quantification of this impurity in drug substances and products, aligning with regulatory expectations such as those outlined in the ICH Q2(R2) guideline.

Baseline Analytical Method

The following High-Performance Liquid Chromatography (HPLC) method was established as the baseline for the robustness study, based on a review of analytical methods for Atomoxetine and its related compounds.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Analyte Concentration 50 µg/mL

Experimental Protocol for Robustness Testing

The robustness of the analytical method was evaluated by introducing small, deliberate variations to key HPLC parameters. The impact of these variations was assessed based on critical analytical responses: retention time (RT), peak area, and tailing factor.

1. Variation of Mobile Phase Composition: The ratio of Acetonitrile to Phosphate Buffer was varied by ±2%.

  • Condition A: Acetonitrile : Phosphate Buffer (48:52, v/v)
  • Condition B: Acetonitrile : Phosphate Buffer (52:48, v/v)

2. Variation of Mobile Phase pH: The pH of the phosphate buffer was adjusted by ±0.2 units.

  • Condition C: pH 2.8
  • Condition D: pH 3.2

3. Variation of Flow Rate: The flow rate of the mobile phase was altered by ±0.1 mL/min.

  • Condition E: 0.9 mL/min
  • Condition F: 1.1 mL/min

4. Variation of Column Temperature: The column temperature was adjusted by ±5°C.

  • Condition G: 25°C
  • Condition H: 35°C

5. Variation of Detection Wavelength: The detection wavelength was changed by ±5 nm.

  • Condition I: 265 nm
  • Condition J: 275 nm

Each varied condition was tested in triplicate, and the results were compared against the baseline method.

Data Presentation and Comparative Analysis

The following tables summarize the quantitative data obtained from the robustness study.

Table 1: Impact of Mobile Phase Composition Variation

ConditionRetention Time (min)Peak Area (mAU*s)Tailing Factor
Baseline 5.211254321.12
Condition A (48:52) 5.451251091.13
Condition B (52:48) 4.981258761.11

Table 2: Impact of Mobile Phase pH Variation

ConditionRetention Time (min)Peak Area (mAU*s)Tailing Factor
Baseline 5.211254321.12
Condition C (pH 2.8) 5.151253981.12
Condition D (pH 3.2) 5.281254871.13

Table 3: Impact of Flow Rate Variation

ConditionRetention Time (min)Peak Area (mAU*s)Tailing Factor
Baseline 5.211254321.12
Condition E (0.9 mL/min) 5.791393691.14
Condition F (1.1 mL/min) 4.741140291.11

Table 4: Impact of Column Temperature Variation

ConditionRetention Time (min)Peak Area (mAU*s)Tailing Factor
Baseline 5.211254321.12
Condition G (25°C) 5.351256011.15
Condition H (35°C) 5.081252111.10

Table 5: Impact of Detection Wavelength Variation

ConditionRetention Time (min)Peak Area (mAU*s)Tailing Factor
Baseline 5.211254321.12
Condition I (265 nm) 5.211239871.12
Condition J (275 nm) 5.211268751.12

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the robustness testing process.

Robustness_Testing_Workflow cluster_setup Method Setup cluster_execution Experimental Execution cluster_evaluation Data Evaluation cluster_conclusion Conclusion start Define Baseline Analytical Method params Identify Key Robustness Parameters (Mobile Phase, pH, Flow Rate, Temp, Wavelength) start->params variation Introduce Deliberate Variations to Parameters params->variation analysis Analyze Samples under Varied Conditions variation->analysis collect_data Collect Analytical Responses (Retention Time, Peak Area, Tailing Factor) analysis->collect_data compare Compare Results to Baseline collect_data->compare assess Assess Method Robustness compare->assess report Report Findings assess->report

Caption: Workflow for Robustness Testing of the Analytical Method.

Signaling Pathway of Method Parameter Influence

The following diagram illustrates how variations in method parameters can influence the final analytical results.

Parameter_Influence_Pathway cluster_parameters Method Parameters cluster_responses Analytical Responses cluster_outcome Overall Outcome mp Mobile Phase Composition rt Retention Time mp->rt ph Mobile Phase pH ph->rt fr Flow Rate fr->rt area Peak Area fr->area temp Column Temperature temp->rt wl Detection Wavelength wl->area robustness Method Robustness rt->robustness area->robustness tf Tailing Factor tf->robustness

Caption: Influence of Method Parameters on Analytical Responses.

Conclusion

The robustness testing of the analytical method for this compound demonstrates that the method is reliable under minor variations in mobile phase pH, column temperature, and detection wavelength. However, the method shows sensitivity to changes in mobile phase composition and flow rate, as evidenced by significant shifts in retention time and peak area. These parameters should be carefully controlled during routine analysis to ensure the accuracy and consistency of results. This guide provides a foundational framework for laboratories to conduct their own robustness studies, contributing to the development of highly reliable and resilient analytical methods in the pharmaceutical industry.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methods for the specific and selective determination of p-Methyl Atomoxetine, a key related impurity of Atomoxetine, in the presence of other impurities.

Atomoxetine, a selective norepinephrine reuptake inhibitor, is widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). During its synthesis and storage, various process-related impurities and degradation products can arise. Among these, positional isomers such as p-Methyl Atomoxetine (also known as Atomoxetine Related Compound C) are of significant concern due to their structural similarity to the active pharmaceutical ingredient (API), making their separation and quantification a challenging analytical task. This guide delves into the specificity and selectivity of various analytical techniques, offering a comparative overview supported by experimental data to aid in the selection of the most suitable method for quality control and stability studies.

Comparative Analysis of Analytical Methods

The separation and quantification of p-Methyl Atomoxetine from Atomoxetine and other related substances primarily rely on chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry, and chiral chromatography are the most frequently employed methods. The choice of method often depends on the specific requirements of the analysis, such as the need for routine quality control, impurity profiling, or enantiomeric purity assessment.

Table 1: Comparison of HPLC and UPLC-MS/MS Methods for p-Methyl Atomoxetine Analysis
ParameterHPLC Method 1 (Isocratic)HPLC Method 2 (Gradient)Chiral LC Method
Principle Isocratic Reversed-Phase HPLC with UV detection.Gradient Reversed-Phase HPLC with UV detection.Normal-Phase Chiral Liquid Chromatography.
Stationary Phase C8, 3.5 µm particle size, 15 cm × 4.6 mm i.d.[]C18 column (e.g., Lichrospher 100 RP-180, 250 mm, 4.0 mm i.d., 5 µm)[2]Chiralcel OD-H[3][4]
Mobile Phase 73% 25 mM o-phosphoric acid (pH 2.5), 25 mM octanesulfonic acid, and 27% n-propanol[]A mixture of aqueous sodium dihydrogen phosphate (pH 2.86) and acetonitrile (50:50 v/v)[2]Hexane/IPA/DEA/TFA (85/15/0.15/0.2, v/v/v/v)[3][4]
Flow Rate 1.0 ml/min[]Not explicitly stated, typically 1.0 mL/min.1.0 mL/min[3][4]
Detection UV at 215 nm[]UV detection (wavelength not specified in abstract).Not explicitly stated, typically UV.
Selectivity Capable of separating Atomoxetine from its degradation products.[]Good resolution between degradation products and the analyte.[2]Separates S-enantiomer, para and meta positional isomers, and the phenyl des-methyl analog.[3][4]
Specificity Demonstrated through forced degradation studies (acid, alkali, oxidation).[]Stability-indicating method validated through forced degradation studies (acid, base, oxidative, thermal, photolytic).[2]Validated for specificity, linearity, accuracy, repeatability, and intermediate precision.[3][4]
Application Separation and identification of Atomoxetine impurities.[]Quantitative determination of atomoxetine hydrochloride in bulk drug and tablet formulation.[2]Determination of enantiomeric and positional isomer impurities in atomoxetine hydrochloride.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments discussed.

Protocol 1: Isocratic HPLC Method for Impurity Profiling

Objective: To separate and identify p-Methyl Atomoxetine and other related impurities from Atomoxetine.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: C8, 3.5 µm particle size, 15 cm × 4.6 mm i.d.[]

  • Mobile Phase: A mixture of 73% 25 mM o-phosphoric acid (adjusted to pH 2.5), 25 mM octanesulfonic acid, and 27% n-propanol.[]

  • Flow Rate: 1.0 ml/min.[]

  • Column Temperature: 40 °C.[]

  • Detection: UV at 215 nm.[]

  • Injection Volume: Not specified, typically 10-20 µL.

Sample Preparation:

  • Prepare a standard solution of p-Methyl Atomoxetine and other relevant impurities in a suitable solvent (e.g., methanol).

  • Prepare the Atomoxetine sample solution to be tested at a known concentration (e.g., 100 µg/mL in methanol for forced degradation studies).[]

  • Filter the solutions through a 0.45 µm membrane filter before injection.

Forced Degradation Studies:

  • Acid Degradation: Reflux the drug solution in 0.1 M HCl in methanol for three hours.[]

  • Alkali Degradation: Reflux the drug solution in 0.1 M NaOH in methanol for three hours.[]

  • Oxidative Degradation: Reflux the drug solution in 3% H2O2 in methanol for three hours.[]

Protocol 2: Chiral LC Method for Enantiomeric and Positional Isomer Separation

Objective: To separate the S-enantiomer of Atomoxetine from its R-enantiomer, as well as the para (p-Methyl Atomoxetine) and meta positional isomers.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

Chromatographic Conditions:

  • Column: Chiralcel OD-H.[3][4]

  • Mobile Phase: A mixture of hexane, isopropanol (IPA), diethylamine (DEA), and trifluoroacetic acid (TFA) in the ratio of 85:15:0.15:0.2 (v/v/v/v).[3][4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV detection (wavelength not specified).

Sample Preparation:

  • Dissolve the Atomoxetine hydrochloride sample in the mobile phase to a suitable concentration.

  • Filter the solution through a 0.45 µm membrane filter prior to injection.

Visualization of Experimental Workflows

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

HPLC_Impurity_Profiling_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis and Specificity Assessment prep_std Prepare p-Methyl Atomoxetine and other impurity standards prep_sample Prepare Atomoxetine sample solution (e.g., 100 µg/mL) prep_std->prep_sample filtering Filter all solutions (0.45 µm filter) prep_sample->filtering hplc_system HPLC System (C8 Column, UV Detector) filtering->hplc_system set_conditions Set Isocratic Conditions: Mobile Phase, Flow Rate, Temp. hplc_system->set_conditions injection Inject Sample/Standard set_conditions->injection data_acq Data Acquisition (Chromatogram) injection->data_acq peak_id Peak Identification (based on retention times of standards) data_acq->peak_id forced_deg Analyze Forced Degradation Samples to demonstrate specificity data_acq->forced_deg resolution Calculate Resolution between Atomoxetine and Impurities peak_id->resolution

Caption: Workflow for HPLC Impurity Profiling of p-Methyl Atomoxetine.

Chiral_LC_Method_Workflow cluster_prep Sample Preparation cluster_lc Chiral LC Analysis cluster_data Data Evaluation dissolve Dissolve Atomoxetine HCl sample in mobile phase filter_sample Filter sample solution (0.45 µm filter) dissolve->filter_sample lc_system Chiral LC System (Chiralcel OD-H Column) filter_sample->lc_system set_params Set Normal-Phase Conditions: Mobile Phase, Flow Rate lc_system->set_params inject Inject Prepared Sample set_params->inject acquire_data Acquire Chromatogram inject->acquire_data eval_separation Evaluate Separation of: - Enantiomers (R and S) - Positional Isomers (para, meta) acquire_data->eval_separation quantify Quantify Impurities eval_separation->quantify

Caption: Workflow for Chiral LC Separation of Atomoxetine Isomers.

References

Safety Operating Guide

Proper Disposal of N-Methyl-3-(p-tolyloxy)propan-1-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides detailed safety and logistical information for the proper disposal of N-Methyl-3-(p-tolyloxy)propan-1-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety and Hazard Identification

Key potential hazards include:

  • Skin and Eye Irritation/Corrosion: Direct contact can cause severe irritation or chemical burns.[1][2]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[2]

  • Flammability: While not explicitly classified, similar amines can be flammable, especially in solution.[3]

Immediate First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory distress occurs, seek immediate medical attention.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

Personal Protective Equipment (PPE) and Handling

All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Adherence to proper PPE protocols is mandatory to prevent exposure.

PPE CategorySpecification
Hand Protection Wear suitable protective gloves (e.g., nitrile rubber).
Eye/Face Protection Use chemical safety goggles and/or a face shield.[4]
Skin and Body Protection Wear a lab coat, and in cases of potential splashing, consider additional protective clothing.[4]
Respiratory Protection If vapors or aerosols are generated, a respirator may be required.

Disposal Procedures

Disposal of this compound must comply with all federal, state, and local regulations. The primary recommended method of disposal is through a licensed hazardous waste disposal company.[1][4]

Step-by-Step Disposal Protocol:

  • Segregation and Storage:

    • Store waste this compound in a designated, compatible, and tightly sealed container.[4][5]

    • The container must be clearly labeled with the chemical name and associated hazard warnings.[4][5]

    • Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[4][6]

  • Waste Collection:

    • Do not mix amine waste with other chemical waste streams to prevent potentially hazardous reactions.[4]

    • For disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE before attempting to clean up.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[2]

    • Collect the absorbed material into a suitable container for hazardous waste disposal.

    • Clean the affected area thoroughly.

Note on In-Laboratory Treatment: While some literature suggests that small quantities of aromatic amines can be degraded in the lab using methods like oxidation with acidified potassium permanganate, this should only be performed by highly experienced personnel with a thorough understanding of the reaction, its byproducts, and associated hazards.[5][7] The resulting mixture may still be considered hazardous waste and require professional disposal.[7] For this compound, due to the lack of specific degradation data, this method is not recommended without further research and risk assessment.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound.

Caption: Workflow for the safe handling and disposal of this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of as Hazardous Waste Collect->Dispose Clean->Dispose

Caption: Immediate response plan for a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-3-(p-tolyloxy)propan-1-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-3-(p-tolyloxy)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.